This technical guide details the properties, synthesis, and applications of 1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene , a high-value intermediate in medicinal chemistry and chemical biology. Common Name: 4-(Pentafl...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the properties, synthesis, and applications of 1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene , a high-value intermediate in medicinal chemistry and chemical biology.
Common Name: 4-(Pentafluorosulfanyl)phenyl azide
CAS Number: 714-95-4
Part 1: Executive Summary
The convergence of the pentafluorosulfanyl (SF₅) group—often termed the "Super-Trifluoromethyl"—with the versatile azide (-N₃) functionality creates a unique chemical scaffold. 1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene serves as a dual-purpose tool:
Bioisosteric Click Reagent: It enables the introduction of the lipophilic, metabolically stable SF₅ group into drug candidates via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Photoaffinity Probe: Upon UV irradiation, the azide moiety generates a reactive nitrene, allowing for covalent cross-linking to biological targets, while the SF₅ group provides a distinct ¹⁹F NMR handle for detection.
This guide provides researchers with the physicochemical grounding, validated synthetic protocols, and safety frameworks necessary to utilize this compound effectively.
Part 2: Physicochemical Profile & The SF₅ Advantage
The SF₅ group is chemically robust, unaffected by strong acids or bases, and offers a unique combination of high electronegativity and lipophilicity.
Table 1: Physicochemical Properties
Property
Value / Description
Molecular Formula
C₆H₄F₅N₃S
Molecular Weight
245.17 g/mol
Physical State
Solid (Pale yellow to off-white)
Melting Point
Note: Precursor amine melts at 63–68°C; Azide typically lower.[1]
Solubility
Soluble in DCM, CHCl₃, EtOAc, DMSO; Insoluble in water.
Hammett Constant (σₚ)
0.68 (Strong electron-withdrawing)
Lipophilicity (π)
High (SF₅ is more lipophilic than CF₃ and SCF₃)
Stability
Thermally stable up to ~100°C (Avoid shock/friction due to azide)
The "Super-CF₃" Effect
Unlike the planar trifluoromethyl (CF₃) group, the SF₅ group adopts a square pyramidal geometry . This steric bulk, combined with high electronegativity, alters the binding pocket occupancy of drug molecules, often improving metabolic stability by blocking oxidative metabolism at the para-position.
Part 3: Synthesis & Manufacturing
Core Directive: The synthesis relies on the diazotization of the commercially available aniline precursor, followed by nucleophilic displacement with sodium azide.
Reaction Pathway
The synthesis proceeds from 4-aminophenylsulfur pentafluoride (CAS 2993-24-0).
Figure 1: Synthetic route from aniline precursor via Sandmeyer-type reaction.
Detailed Protocol
Diazotization:
Dissolve 4-aminophenylsulfur pentafluoride (1.0 eq) in 6M HCl (10 mL/mmol) at 0°C.
Dropwise add an aqueous solution of NaNO₂ (1.2 eq) while maintaining the temperature below 5°C.
Stir for 30 minutes. The solution should become clear/pale yellow.
Azidation:
Dissolve NaN₃ (1.5 eq) in a minimum amount of water.
Add the azide solution dropwise to the diazonium mixture at 0°C. Caution: Nitrogen gas evolution will occur.
Allow the mixture to warm to room temperature and stir for 2 hours.
Work-up:
Extract with diethyl ether or ethyl acetate (3x).
Wash the organic layer with saturated NaHCO₃ (to neutralize acid) and brine.
Dry over anhydrous MgSO₄ and concentrate under reduced pressure (do not heat above 40°C).
Purification: Silica gel chromatography (Hexanes/EtOAc gradient) yields the pure azide.
Part 4: Reactivity & Applications[3]
Click Chemistry (CuAAC)
The primary application is the synthesis of 1-(4-pentafluorosulfanylphenyl)-1,2,3-triazoles . These constructs are bioisosteres for phenyl rings in kinase inhibitors and GPCR ligands.
Conditions: Stir at RT for 4–12 hours. The SF₅ group is stable to these aqueous oxidative conditions.
Photoaffinity Labeling
Upon UV irradiation (254–365 nm), the azide releases N₂ to form a singlet phenyl nitrene. This highly reactive species inserts into nearby C-H or N-H bonds, covalently cross-linking the probe to its biological target (e.g., a receptor or enzyme). The SF₅ group remains intact, serving as a reporter for mass spectrometry or ¹⁹F NMR analysis.
Azide Specifics: While aryl azides are generally more stable than alkyl azides, all organic azides are potentially explosive.
C/N Ratio: The C/N ratio is 6:3 (2:1), which is on the border of safety (Rule of Thumb: (C+O)/N ≥ 3 is safer). However, the heavy SF₅ group increases the molecular weight, effectively diluting the energy density.
Shock Sensitivity: Treat as shock-sensitive. Use plastic spatulas. Do not concentrate to absolute dryness if possible; store as a solution or wet solid.
Incompatibility: Avoid contact with strong acids (forms HN₃) and transition metals in the absence of ligands.
References
Sigma-Aldrich. (n.d.). 1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene Product Page. Retrieved from
Tokunaga, E., et al. (2014). Bis(pentafluorosulfanyl)phenyl Azide as an Expeditious Tool for Click Chemistry toward Antitumor Pharmaceuticals. ChemMedChem. Retrieved from
Sipyagin, A. M., et al. (2004). Preparation of (Pentafluorosulfanyl)
Fisher Scientific. (n.d.). Safety Data Sheet: Organic Azides. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 4-(pentafluorosulfanyl)phenyl azide (CAS 2586-05-2)
Content Type: Technical Master File & Application Guide
Audience: Medicinal Chemists, Chemical Biologists, and Process Scientists
The "Super-Trifluoromethyl" Click Reagent for High-Fidelity Chemical Biology
Executive Summary
4-(Pentafluorosulfanyl)phenyl azide (CAS 2586-05-2) represents a high-value convergence of two powerful chemical modalities: the pentafluorosulfanyl (SF₅) group and the aryl azide moiety. In modern drug discovery, this compound serves as a dual-purpose tool. First, it acts as a bioorthogonal "click" handle, allowing the introduction of the lipophilic, metabolically stable SF₅ group—often termed the "Super-Trifluoromethyl"—into drug scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Second, it functions as a photoaffinity probe, where the azide group generates a reactive nitrene upon UV irradiation to covalently label biological targets.
This guide provides a rigorous technical breakdown of its synthesis, physicochemical properties, and application protocols, designed for immediate implementation in research workflows.
Chemical Identity & Physicochemical Core[1]
The SF₅ group is chemically distinct from the trifluoromethyl (CF₃) group.[1][2] It is hypervalent, square-pyramidal in geometry, and significantly more lipophilic and electron-withdrawing. This makes 4-(pentafluorosulfanyl)phenyl azide a superior bioisostere for modulating potency and metabolic half-life.
Property
Specification
Chemical Name
1-Azido-4-(pentafluorosulfanyl)benzene
CAS Number
2586-05-2
Molecular Formula
C₆H₄F₅N₃S
Molecular Weight
245.17 g/mol
Geometry (SF₅)
Square Pyramidal ( symmetry)
Hammett Constant ()
0.68 (Strongly Electron Withdrawing)
Lipophilicity ()
1.51 (More lipophilic than CF₃ at 0.88)
Appearance
Pale yellow oil or low-melting solid
Solubility
Soluble in DCM, THF, DMSO, MeOH; Insoluble in water
Synthesis Protocol: The Self-Validating Workflow
Principle: The synthesis relies on the diazotization of 4-aminophenyl sulfur pentafluoride followed by nucleophilic substitution with sodium azide. The electron-withdrawing nature of the SF₅ group stabilizes the diazonium intermediate, making this reaction robust.
Workup: Once gas evolution ceases (approx. 1-2 hours), extract with Dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ and brine.
Purification: Dry over MgSO₄ and concentrate 4-(pentafluorosulfanyl)phenyl azide in vacuo.
Caution: Do not concentrate to absolute dryness if heating is involved; azides are potentially shock-sensitive. Store as a solution or oil in the dark.
Synthesis Logic Diagram
Figure 1: Synthetic pathway transforming the aniline precursor to the target azide via a diazonium intermediate.[1][5][6][7][8]
Applications in Drug Discovery[1][2][6][7][8][9][10][11]
A. Click Chemistry (CuAAC) for Library Synthesis
The primary utility of CAS 2586-05-2 is to introduce the SF₅ moiety into drug libraries. The SF₅ group enhances membrane permeability and metabolic stability (blocking cytochrome P450 oxidation at the para-position).
Protocol:
Dissolve Alkyne-tagged scaffold (1.0 eq) and 4-(pentafluorosulfanyl)phenyl azide (1.1 eq) in tBuOH/H₂O (1:1).
Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%).
Stir at Room Temperature for 4–12 hours.
Result: 1,4-disubstituted-1,2,3-triazole containing the SF₅ group.[6][7][9][10]
B. Photoaffinity Labeling (Target ID)
Upon UV irradiation (254 nm or 365 nm), the azide releases
to form a singlet nitrene. This highly reactive species inserts into C-H or N-H bonds of nearby proteins, covalently crosslinking the drug to its target.
Mechanism:
Application Workflow Diagram
Figure 2: Dual application pathways: Copper-catalyzed synthesis (left) and UV-mediated protein labeling (right).
Safety & Handling (Critical)
While the SF₅ group confers exceptional thermal stability to the benzene ring, the azide functionality requires strict safety protocols.
Explosion Hazard: Although aryl azides are more stable than alkyl azides, never heat the neat compound above 80°C.
Light Sensitivity: Store in amber vials. Unintentional UV exposure will degrade the compound to the nitrene/amine.
Pressure Buildup: Synthesis releases significant nitrogen gas. Do not seal reaction vessels tightly during the azide addition step.
Compatibility: Avoid contact with strong acids (forms hydrazoic acid,
, which is highly toxic and explosive).
References
Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (2014). Bis(pentafluorosulfanyl)phenyl azide as an expeditious tool for click chemistry toward antitumor pharmaceuticals. PubMed. Retrieved from [Link]
Tokunaga, E., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules (MDPI). Retrieved from [Link]
Shao, X., et al. (2025). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. Science Advances. Retrieved from [Link]
An In-depth Technical Guide to p-SF5-Phenyl Azide: Structure, Synthesis, and Applications
The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and materials science. Among these, the pentafluorosulfanyl (SF5) group has garnered sign...
Author: BenchChem Technical Support Team. Date: March 2026
The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and materials science. Among these, the pentafluorosulfanyl (SF5) group has garnered significant attention for its unique electronic properties and steric profile, often being referred to as a "super-trifluoromethyl" group.[1][2] This guide provides a comprehensive overview of p-SF5-phenyl azide, a molecule of considerable interest for its potential applications in bioconjugation, click chemistry, and the development of novel pharmaceuticals.
Molecular Structure and Properties
p-SF5-phenyl azide is an aromatic compound featuring a pentafluorosulfanyl group and an azide group in a para orientation on a benzene ring. The SF5 group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and the azide functionality.[3]
Caption: Ball-and-stick model of p-SF5-phenyl azide.
Synthesis of p-SF5-Phenyl Azide
While a specific, dedicated synthesis for p-SF5-phenyl azide is not widely published, a plausible synthetic route can be devised based on established methodologies for the synthesis of SF5-containing aromatics and the conversion of an amino group to an azide. The proposed pathway begins with the synthesis of p-pentafluorosulfanyl aniline.
pentafluorosulfanyl group vs trifluoromethyl group bioisostere
The "Super-Trifluoromethyl" Group: A Technical Guide to Pentafluorosulfanyl ( ) Bioisosterism Executive Summary The pentafluorosulfanyl group ( ) has transcended its historical reputation as a laboratory curiosity to bec...
Author: BenchChem Technical Support Team. Date: March 2026
The "Super-Trifluoromethyl" Group: A Technical Guide to Pentafluorosulfanyl (
) Bioisosterism
Executive Summary
The pentafluorosulfanyl group (
) has transcended its historical reputation as a laboratory curiosity to become a validated, high-value bioisostere in modern drug discovery.[1] Often termed "super-trifluoromethyl" due to its enhanced electronegativity and lipophilicity compared to , the moiety offers a distinct pharmacological profile.[1][2][3][4][5] However, it is not a "drop-in" replacement; its unique square-pyramidal geometry and increased steric volume (mimicking a tert-butyl group rather than an isopropyl) dictate specific deployment strategies.
This guide provides a technical analysis of the
group, detailing its physicochemical properties, a robust synthetic protocol for its installation, and a strategic framework for its application in medicinal chemistry.[1][6]
Part 1: Physicochemical Characterization & Structural Logic
The utility of
lies in its ability to modulate the electronic and physical properties of a scaffold more aggressively than without introducing reactive centers.[7]
Comparative Properties Analysis
The
group is chemically inert, thermally stable (up to >400°C), and resistant to hydrolysis in strong acids or bases. Its high electronegativity pulls electron density from aromatic rings, lowering the of neighboring acidic groups and increasing metabolic stability against oxidative attack.
Table 1: Physicochemical Comparison of Fluorinated Motifs
Property
Trifluoromethyl ()
Pentafluorosulfanyl ()
tert-Butyl ()
Impact on Drug Design
Geometry
Tetrahedral ()
Square Pyramidal ()
Tetrahedral
fills square/cylindrical pockets better.
Hammett
0.54
0.68
-0.20
is strongly electron-withdrawing (deactivates arenes).
Lipophilicity ()
0.88
1.23
1.98
significantly boosts membrane permeability.
Volume ()
~27 (Isopropyl-like)
~47 - 55 (t-Butyl-like)
~58
Steric demand is the primary differentiator.
C-X Bond Length
1.33
1.56 (S-F)
1.54 (C-C)
S-F bond is longer, projecting F atoms further.
The "Square Pyramidal" Steric Consequence
Unlike the rotating "propeller" shape of
, the group is rigid. The sulfur atom is hypervalent, bonded to five fluorine atoms. Four fluorines form a square plane (equatorial), and one is apical.
Implication: When replacing a
group with , the medicinal chemist must account for the equatorial flare . If the binding pocket is tight around the cone, the square plane will clash, potentially obliterating potency (as seen in certain p97 inhibitors). However, if the pocket is solvent-exposed or hydrophobic and spacious, fills the space more effectively, driving potency via the hydrophobic effect.
Part 2: Synthetic Methodology (The Dolbier Protocol)
Historically,
synthesis required handling elemental fluorine (). Modern applications rely on the radical addition of (or ) to unsaturated bonds. The following protocol describes the triethylborane ()-initiated addition of to a terminal alkyne, a reaction that yields the trans-alkenyl chloride, a versatile building block for cross-coupling.
Strategic Rationale
Reagent:
is a gas at room temperature (bp -10°C) but is manageable.
Initiator:
is used because it generates ethyl radicals at low temperatures (-78°C to -30°C) via reaction with trace oxygen. This suppresses side reactions that occur at higher thermal initiation temperatures.
Solvent: Non-polar solvents like Hexane or
are preferred to minimize solvent H-atom abstraction.
Step-by-Step Protocol: Radical Addition to Phenylacetylene
Safety Warning:
is a toxic gas. is pyrophoric. All operations must be performed in a fume hood with strict inert atmosphere techniques.
Setup: Flame-dry a three-neck round-bottom flask equipped with a dry ice/acetone condenser, a nitrogen inlet, and a rubber septum. Add a magnetic stir bar.
Reagent Loading:
Charge the flask with Phenylacetylene (1.0 equiv, e.g., 5 mmol) and anhydrous Hexane (20 mL).
Cool the mixture to -40°C using an acetonitrile/dry ice bath.
Condensation:
Connect the
cylinder to the flask via a needle.
Slowly condense
gas (approx. 1.2 equiv) into the reaction mixture. The volume increase can be calibrated beforehand or estimated by weight (if using a tared trap).
Initiation:
Prepare a 1.0 M solution of
in hexane (commercial).
Via syringe pump or slow dropwise addition, add
(0.1 equiv) over 20 minutes.
Note: Trace oxygen is required for initiation; usually, the argon/nitrogen purge is stopped briefly, or the "inert" gas contains enough ppm
to initiate.
Propagation:
Stir the mixture at -40°C for 1 hour.
Monitor reaction progress via
NMR (look for the disappearance of the doublet at +60 ppm and appearance of the AB4 pattern of the product).
Workup:
Quench by allowing the reaction to warm to room temperature (excess
will off-gas; vent into a caustic scrubber).
Wash with saturated
(aq) and brine.
Dry over
, filter, and concentrate carefully (product may be volatile).
Purification:
Purify via silica gel flash chromatography (typically 100% Hexanes).
The following diagram illustrates the radical chain propagation cycle, highlighting the regioselectivity driven by the stability of the intermediate vinyl radical.
Figure 1: Radical chain mechanism for the addition of SF5Cl to alkynes.[8] The regioselectivity places the bulky SF5 group at the terminal position, while the radical stabilizes at the benzylic/substituted position.
Part 3: Medicinal Chemistry Strategy & Case Studies
Strategic Application Framework
The decision to deploy an
group should be driven by specific ADME or potency issues. It is not merely a "novelty" substituent.
Figure 2: Decision logic for incorporating SF5 bioisosteres in drug design. Note the critical branch regarding binding pocket volume.
Case Study: The Steric Trap (p97 Inhibitors)
A critical lesson in
usage comes from the development of indole-based inhibitors of the AAA ATPase p97 , a cancer target.
The Experiment: Researchers replaced a
-trifluoromethyl () group on an indole scaffold with .
The Expectation: Higher lipophilicity and electron withdrawal would improve potency.
The Result: The
analog was >400-fold less potent ( > 2000 nM) than the lead ( ~ 5 nM).
The Cause: The binding pocket at the
position was size-restricted. The square-pyramidal geometry of created a severe steric clash that the tetrahedral avoided.
Takeaway:
is a bioisostere for electronically, but a bioisostere for tert-butyl sterically.
Case Study: Antimicrobial Success (Tetrahydroquinolines)
In contrast,
has shown superior efficacy in antimicrobial agents targeting multidrug-resistant bacteria.
The Compound: HSD1835, a tetrahydroquinoline derivative.[9]
The Modification: Incorporation of
onto the aryl ring.
The Result: High potency against MRSA and VRE (Vancomycin-Resistant Enterococcus) with MIC values of 1-4
group facilitated disruption of the bacterial membrane, a mechanism less dependent on a specific "lock-and-key" fit and more on physicochemical membrane interaction.
References
Altneuss, L., et al. (2025). "The Ascendancy of the Pentafluorosulfanyl Group: A Comparative Stability Analysis with the Trifluoromethyl Group in Drug Discovery." BenchChem Technical Reports.
Savoie, P. R., & Welch, J. T. (2015). "Preparation and utility of organic pentafluorosulfanyl-containing compounds." Chemical Reviews, 115(2), 1130-1190.
Al-Mughaid, H., et al. (2015).[10] "Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97." ACS Medicinal Chemistry Letters, 6(12), 1225–1230.[10] [10]
Naclerio, G. A., et al. (2020).[9] "SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria."[9] RSC Medicinal Chemistry, 11, 102-110.[9]
Dolbier, W. R., et al. (2006). "A convenient and efficient method for incorporation of pentafluorosulfanyl (SF5) substituents into aliphatic compounds."[4][11] Journal of Fluorine Chemistry, 127(10), 1302-1310.
Technical Guide: Solubility and Handling of SF5-Containing Phenyl Azides
) phenyl azides. Executive Summary The incorporation of the pentafluorosulfanyl ( ) group—often termed the "super-trifluoromethyl" group—into phenyl azides represents a high-value strategy in medicinal chemistry and chem...
Author: BenchChem Technical Support Team. Date: March 2026
) phenyl azides.
Executive Summary
The incorporation of the pentafluorosulfanyl (
) group—often termed the "super-trifluoromethyl" group—into phenyl azides represents a high-value strategy in medicinal chemistry and chemical biology. This modification imparts unique physicochemical properties, primarily extreme lipophilicity, high electronegativity, and substantial steric bulk, while retaining the versatile reactivity of the azide functionality for click chemistry and photoaffinity labeling.
This guide provides a technical deep-dive into the solubility profiles of
-containing phenyl azides, offering researchers a validated framework for solvent selection, experimental handling, and safety protocols.
Physicochemical Drivers of Solubility
To understand the solubility behavior of
-phenyl azides, one must analyze the structural impact of the moiety compared to its analogues (, -Bu).
The "Super-Trifluoromethyl" Effect
The
group is chemically robust and thermally stable, but its defining feature in solubility contexts is its hyper-lipophilicity .
Geometry: Unlike the rotatable
group, has a rigid octahedral geometry, creating a significant steric shield that disrupts solvent organization around the phenyl ring.
Lipophilicity (
values): The Hansch lipophilicity constant () for is approximately +1.51 , significantly higher than (+0.88) or -Bu (+1.98).
Dipole Moment: The
group induces a strong dipole directed away from the ring, yet the overall molecule remains highly hydrophobic.
Structural Impact Visualization
The following diagram illustrates the physicochemical cascade triggered by
substitution.
Figure 1: Mechanistic impact of the
group on molecular properties.
Solubility Profile & Solvent Compatibility
-phenyl azides exhibit a distinct solubility profile characterized by high solubility in organic solvents and negligible solubility in water.
Solvent Class Analysis
Solvent Class
Representative Solvents
Solubility Rating
Technical Notes
Chlorinated Hydrocarbons
Dichloromethane (DCM), Chloroform
Excellent
Preferred for extraction and synthesis workup. Caution: Do not use with sodium azide precursors.[1]
Polar Aprotic
DMSO, DMF, THF, Acetonitrile
Good to Excellent
DMSO is ideal for biological assays (stock solutions). THF is excellent for reactions.
Non-Polar Aromatics
Toluene, Benzene
Good
Useful for thermal click reactions; high boiling points allow for controlled heating.
Polar Protic
Methanol, Ethanol, Isopropanol
Moderate
Solubility decreases as water content increases. Often used as co-solvents.
Aqueous Media
Water, PBS, Cell Media
Poor (< 10 µM)
Requires co-solvent (e.g., 1-5% DMSO) or formulation (cyclodextrins) for biological use.
Partition Coefficient (LogP) Implications
Data indicates that replacing a
group with typically increases the LogP by 0.5 – 0.6 units .
Implication: If a
-phenyl azide requires 1% DMSO for aqueous solubility, the analogue may require 2-5% DMSO or the use of surfactants.
Chromatography: Expect significantly longer retention times on Reverse-Phase HPLC (C18 columns) compared to non-fluorinated or
This protocol is the gold standard for determining the saturation solubility of
-phenyl azides in organic buffers.
Materials:
Test Compound:
-phenyl azide derivative (solid).
Solvent: HPLC-grade (e.g., PBS pH 7.4, DMSO).
Equipment: Orbital shaker, Centrifuge, HPLC-UV/Vis.
Workflow Diagram:
Figure 2: Standard workflow for thermodynamic solubility assessment.
Step-by-Step Methodology:
Preparation: Place 1-2 mg of the
-phenyl azide into a glass vial (amber glass preferred to prevent photolysis).
Saturation: Add the target solvent in small aliquots (e.g., 100 µL) until the solid fails to dissolve, ensuring a visible excess of solid remains.
Equilibration: Seal the vial and agitate on an orbital shaker for 24 hours at ambient temperature (25°C).
Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (avoid nylon, which may bind hydrophobic compounds).
Quantification: Inject the supernatant into an HPLC system. Calculate concentration using a calibration curve derived from a DMSO stock solution.
Safety & Handling (Critical)
Working with organic azides requires strict adherence to safety protocols to prevent accidental detonation or decomposition.[2]
The C/N Ratio Rule
The stability of organic azides is empirically estimated using the Carbon-to-Nitrogen ratio.
Advantage: The group adds significant mass and "inert" bulk without adding nitrogen. However, the standard rule counts atoms.
Guideline: While
-phenyl azides are generally stable due to the electron-withdrawing nature of the ring and the mass of the group, always treat them as potentially explosive .
Limit: Do not concentrate reaction mixtures to dryness if the C/N ratio is borderline (<3). Store as solutions when possible.
Specific Hazards
Halogenated Solvents: While
-azides are soluble in DCM, never mix sodium azide () with halogenated solvents (DCM, ) during synthesis. This forms di-azidomethane, a highly explosive compound.
Photolysis: Phenyl azides decompose to nitrenes upon UV exposure.
Protocol: Perform all weighing and dissolution steps under low light or using amber glassware.
Metals: Avoid using metal spatulas (especially copper or brass) which can form shock-sensitive metal azides. Use Teflon or ceramic tools.
References
Matsnev, A. V., et al. (2025).[4] "Recent Advances in the Synthesis and Application of SF5-Containing Organic Compounds." Clemson University / Westfälische Wilhelms-Universität.[4] Link
Kutonova, K. V., et al. (2013).[5] "A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates." Synthesis, 45, 2706-2710.[5] Link
BenchChem Technical Support. (2025). "Safe Handling of Azides: Stability Guidelines and Protocols." BenchChem Safety Guides. Link
Luo, Q. (2018). "Laboratory Safety Standard Operating Procedure: Handling Azide Compounds." Case Western Reserve University. Link
Savoie, P. R., & Welch, J. T. (2015).[4] "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 115(2), 1130–1190.[4] Link
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pentafluorosulfanyl group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) has transcended its historical reputation as a laboratory curiosity to become a "super-trifluoromethyl" motif in modern drug discovery. Structurally resembling a rigid octahedron, the group offers a unique combination of extreme electronegativity, high lipophilicity, and significant steric bulk—properties that often surpass the industry-standard trifluoromethyl () group.[1] This guide provides a technical deep-dive into the electronic architecture, physicochemical implications, and synthetic protocols for integrating into benzene derivatives.
The Electronic Architecture: An Inductive Giant
The electronic signature of the
group is defined by its geometry and the high electronegativity of the five fluorine atoms surrounding the central sulfur. Unlike planar substituents, the group adopts a hypervalent octahedral geometry ( hybridization), creating a distinct electronic environment.
Inductive vs. Resonance Effects
The
group is a powerful electron-withdrawing group (EWG). Its influence is primarily inductive () rather than resonance-based ().
Inductive Effect (
): The sulfur atom, in a high oxidation state (+6) and surrounded by five fluorine atoms, exerts a massive pull on electron density through the -bond framework.
Resonance Effect (
): While historically debated, modern analysis suggests that resonance contributions (via -orbital participation) are minimal compared to the inductive pull. The group does not accept -electrons as effectively as a nitro () group.
Hammett Constant Comparison
To quantify this, we compare Hammett substituent constants (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
). The para-substituent constant () measures the total electronic effect, while isolates the inductive component.
Table 1: Comparative Electronic Parameters
Substituent
(Total)
(Meta)
(Inductive)
(Resonance)
0.68
0.61
0.55
0.13
0.54
0.43
0.46
0.08
0.78
0.71
0.63
0.15
0.06
0.34
0.52
-0.46
Data Source: Hansch, C., et al. Chem. Rev. 1991.
Key Insight: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
group is more electron-withdrawing than ( 0.68 vs 0.54) but less so than . However, unlike , it is chemically inert and highly lipophilic, making it a superior bioisostere for modulating pKa without introducing metabolic liability.
Physicochemical Implications in Drug Design[2][3]
The integration of
into a benzene ring drastically alters the molecule's physicochemical profile, often improving pharmacokinetics (PK).
Lipophilicity and Bioavailability
Lipophilicity is a critical driver of Blood-Brain Barrier (BBB) permeability. The
group is significantly more lipophilic than due to its larger surface area of fluorines and lack of hydrogen bonding capability.
with typically increases by approximately 0.4–0.6 units. This modification can rescue lead compounds with poor membrane permeability.
Steric Bulk and Metabolic Stability
The steric demand of
is substantial.[1] It is often compared to a tert-butyl group in size, whereas is closer to an isopropyl group.
Metabolic Shielding: The C–S bond in aromatic
derivatives is hyper-stable (Bond Dissociation Energy 90-100 kcal/mol). The steric bulk protects the adjacent ortho-positions on the benzene ring from metabolic oxidation (e.g., by Cytochrome P450 enzymes), prolonging half-life ().
Dipole Moment: The
group imparts a strong dipole moment ( D for Ph- vs D for Ph-). This can be leveraged to orient the molecule within a protein binding pocket via electrostatic interactions.
Visualization: The Physicochemical Landscape
The following diagram maps the logical relationship between the structural features of
and its pharmacological outcomes.
Caption: Causal map linking the structural attributes of the SF5 moiety to specific drug design outcomes.
Synthetic Pathways: Building the Scaffold
Historically, the synthesis of
compounds required hazardous elemental fluorine () gas. Modern methods have democratized access using safer oxidative fluorination protocols.
The Standard Route: Oxidative Fluorination of Disulfides
The most robust method for creating
benzene derivatives involves the transformation of diaryl disulfides or thiols. This proceeds through an intermediate arylsulfur chlorotetrafluoride ().[2][3]
Experimental Protocol: Synthesis of 4-Nitrophenylsulfur Pentafluoride
Objective: Convert Bis(4-nitrophenyl) disulfide to 4-nitrophenylsulfur pentafluoride.
Charge a dry reaction vessel with Bis(4-nitrophenyl) disulfide (1.0 eq) and spray-dried KF (16.0 eq) in anhydrous MeCN.
Cool the mixture to -10°C under
atmosphere.
Slowly bubble
gas (approx. 8.0 eq) into the vigorously stirred slurry.
Mechanism:[5][6][7] The disulfide cleaves, and oxidative chlorination/fluorination occurs to form the trans-arylsulfur chlorotetrafluoride (
).
Stir at room temperature for 12 hours. Filter off inorganic salts and concentrate to isolate the intermediate.
Conversion to
(Halogen Exchange):
Dissolve the isolated
in dry MeCN.
Add
(1.0 eq) or (catalytic amounts can be used with oxidants). Note: For highest yields, is often used in research settings despite cost.
Heat the mixture to 80°C for 4–6 hours.
Mechanism:[5][6][7] The Lewis acid assists in replacing the apical Chlorine with Fluorine.
Work-up:
Quench with aqueous
.
Extract with dichloromethane (DCM).
Dry over
and purify via silica gel chromatography (Hexanes/EtOAc).
Safety Note: This reaction generates aggressive intermediates. All glassware must be dry, and operations performed in a well-ventilated fume hood.
Synthetic Workflow Diagram
Caption: Step-wise oxidative fluorination protocol for synthesizing Ar-SF5 from disulfide precursors.
References
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. [Link]
Umemoto, T., et al. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues. Beilstein Journal of Organic Chemistry, 8, 461–471.[5] [Link]
Altomin, R. A., et al. (2019). The Pentafluorosulfanyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(21), 9357–9382. [Link]
1-Azido-4-(pentafluoro-λ⁶-sulfanyl)benzene: A Dual-Functional Probe for Bioorthogonal Chemistry and Photoaffinity Labeling
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural dynamics, physicochemical profiling, and validated experimental workflows. Executive Summary In modern drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Structural dynamics, physicochemical profiling, and validated experimental workflows.
Executive Summary
In modern drug discovery and chemical biology, the demand for modular, highly stable, and bioorthogonal chemical handles has driven the evolution of novel synthetic building blocks. 1-Azido-4-(pentafluoro-λ⁶-sulfanyl)benzene (CAS: 714-95-4), widely indexed in chemical databases under its InChIKey XTEKGBCFXJXHNL-UHFFFAOYSA-N[1], represents a paradigm shift in probe design.
By unifying an azide moiety—a privileged bioorthogonal and photochemical handle—with a pentafluorosulfanyl (–SF₅) group, this molecule serves as a highly versatile reagent. The –SF₅ group is increasingly recognized as a "super-trifluoromethyl" bioisostere, offering superior lipophilicity, enhanced metabolic stability, and a distinct ¹⁹F NMR signature[2]. As a Senior Application Scientist, I have structured this technical guide to decode the physicochemical advantages of this compound and provide field-proven, self-validating protocols for its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Photoaffinity Labeling (PAL).
Physicochemical Profiling & Structural Dynamics
The utility of 1-azido-4-(pentafluoro-λ⁶-sulfanyl)benzene stems directly from the synergistic electronic and steric effects of its functional groups.
The –SF₅ Advantage: Unlike the planar –CF₃ group, the –SF₅ moiety is octahedral, imparting greater steric bulk and significantly higher lipophilicity (predicted LogP of 6.3)[3]. Furthermore, it is strongly electron-withdrawing. This electronic depletion of the benzene ring lowers the lowest unoccupied molecular orbital (LUMO) of the para-azide group, kinetically accelerating cycloaddition reactions[4].
The Azide Handle: The –N₃ group operates dually. Under thermal or catalytic conditions, it acts as a 1,3-dipole for click chemistry. Under ultraviolet (UV) irradiation, it extrudes nitrogen gas (N₂) to generate a highly reactive singlet nitrene, capable of instantaneous C–H or heteroatom-H bond insertion for covalent protein capture.
The divergent reactivity of 1-azido-4-(pentafluoro-λ⁶-sulfanyl)benzene allows it to be utilized in two distinct, non-overlapping chemical spaces, as visualized below.
Figure 1: Divergent reactivity pathways of 1-azido-4-(pentafluorosulfanyl)benzene.
Field-Proven Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes the mechanistic causality behind the reagent choice and a quality control checkpoint.
Protocol A: Synthesis of SF₅-Triazoles via CuAAC
This protocol utilizes the azide to synthesize highly stable, lipophilic 1,4-disubstituted 1,2,3-triazoles, which are highly sought after in the development of energetic materials and antitumor pharmaceuticals[2][4].
Step-by-Step Methodology:
Reagent Assembly: Dissolve 1-azido-4-(pentafluoro-λ⁶-sulfanyl)benzene (1.0 eq) and the desired terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.
Causality: The biphasic t-BuOH/H₂O system ensures the solubility of the highly lipophilic SF₅-azide while maintaining an aqueous environment necessary for the stability of the copper catalyst.
Causality: TBTA acts as a tetradentate ligand that encapsulates the Cu(I) center, preventing its disproportionation into Cu(0) and Cu(II) and protecting it from rapid oxidation by dissolved oxygen.
In Situ Reduction: Introduce sodium ascorbate (0.2 eq) dropwise.
Causality: Sodium ascorbate serves as a mild reducing agent to generate the catalytically active Cu(I) species from Cu(II) in situ, initiating the formation of the copper-acetylide intermediate.
Reaction & Isolation: Stir vigorously at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc). Quench with saturated NH₄Cl, extract with EtOAc, dry over MgSO₄, and purify via flash column chromatography.
Self-Validation & QC: Analyze the purified product via ¹⁹F NMR.
Validation Metric: The intact –SF₅ group must present a characteristic AB₄ spin system—a distinct pentet (approx. +84 ppm) and a doublet (approx. +63 ppm). The absence of these peaks indicates nucleophilic degradation of the SF₅ moiety, invalidating the batch.
Protocol B: Photoaffinity Labeling (PAL) for Target Deconvolution
The azide acts as a photophore to covalently cross-link with target proteins, while the –SF₅ group enhances the probe's binding affinity to hydrophobic pockets.
Step-by-Step Methodology:
Equilibration: Incubate the biological sample (e.g., cell lysate) with the SF₅-azide probe (typically 1–10 µM) in a physiological buffer (pH 7.4) for 30 minutes at 4°C in the dark.
Causality: Incubation in the dark prevents premature photolysis. The 4°C temperature minimizes background enzymatic degradation of the probe and stabilizes protein conformations.
Photoactivation: Transfer the sample to a shallow, UV-transparent multi-well plate on an ice bath. Irradiate with long-wave UV light (302 nm) for 10 minutes.
Causality: 302 nm is chosen over 254 nm to minimize direct UV damage to aromatic amino acids (Trp, Tyr) in the proteome. The ice bath is critical; it limits the diffusion radius of the generated singlet nitrene, ensuring that C–H insertion occurs strictly within the target binding pocket before the nitrene undergoes intersystem crossing to a non-specific triplet state.
Downstream Processing: Lyse the cells (if intact cells were used) and subject the proteome to LC-MS/MS or in-gel fluorescence (if a secondary reporter tag is present).
Self-Validation & QC: Always run a parallel "No-UV" control.
Validation Metric: The "No-UV" control must show zero covalent labeling upon downstream analysis. Any signal in the dark control indicates non-specific electrophilic reactivity rather than true photoaffinity capture, requiring immediate recalibration of probe concentration.
References
[molaid.com] "4-(pentafluorosulfanyl)phenyl azide - CAS号714-95-4". Molaid Chemical Database.
[nih.gov] "Bis(pentafluorosulfanyl)phenyl azide as an expeditious tool for click chemistry toward antitumor pharmaceuticals". ChemMedChem.
[nih.gov] "Synthesis of pentafluorosulfanylpyrazole and pentafluorosulfanyl-1,2,3-triazole and their derivatives as energetic materials by click chemistry". Organic Letters.
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfanyl (SF₅) group, once a synthetic curiosity, has ascended to a position of significant interest within the chemical sciences, particularly in the realms of medicinal chemistry, agrochemicals, and materials science. Often lauded as a "super-trifluoromethyl" group, its unique combination of properties—intense electron-withdrawing character, high lipophilicity, and exceptional chemical and thermal stability—offers a compelling toolkit for molecular design. This in-depth technical guide provides a comprehensive overview of the history, from its challenging initial synthesis to the development of practical and scalable methods. We will delve into the fundamental physicochemical properties that distinguish the SF₅ moiety from other fluorinated groups, present detailed, field-proven synthetic protocols, and explore its burgeoning applications with illustrative case studies. This guide is intended to serve as a valuable resource for researchers and professionals seeking to harness the transformative potential of aromatic SF₅ compounds in their own discovery and development programs.
A Historical Perspective: From a Synthetic Challenge to a Privileged Moiety
The journey of the aromatic SF₅ group began in 1961, when William A. Sheppard first reported the synthesis of phenylsulfur pentafluoride (C₆H₅SF₅).[1][2] This pioneering work involved the arduous stepwise fluorination of diphenyl disulfide with the expensive and highly reactive silver difluoride (AgF₂), yielding the desired product in a mere 9%.[1][2] For decades, the synthetic inaccessibility of aromatic SF₅ compounds relegated them to niche academic studies. The low yields and harsh reaction conditions of Sheppard's method, and subsequent variations, presented a significant barrier to their widespread investigation and application.[1][2]
A significant breakthrough arrived in the year 2000 with the development of a method utilizing molecular fluorine (F₂).[1][2] While still requiring specialized equipment and handling due to the reactivity of F₂, this approach offered improved yields for certain substrates, such as the synthesis of nitrophenylsulfur pentafluoride from its corresponding disulfide in approximately 40% yield.[2]
The true paradigm shift in the accessibility of aromatic SF₅ compounds came with the advent of a practical and scalable two-step synthetic methodology. This process, which has become the cornerstone of modern SF₅ chemistry, involves the initial formation of an arylsulfur chlorotetrafluoride (ArSF₄Cl) intermediate, followed by a fluoride exchange reaction to furnish the final ArSF₅ product.[3][4][5] This development has been instrumental in moving aromatic SF₅ compounds from a laboratory curiosity to commercially available building blocks, fueling their exploration in various industrial and academic research settings.
The Physicochemical Landscape: Unpacking the "Super-Trifluoromethyl" Moniker
The pentafluorosulfanyl group's reputation as a "super-trifluoromethyl" substituent is well-earned and stems from its distinct electronic and physical properties that often surpass those of the well-established trifluoromethyl (CF₃) group.[2][6] These properties are a direct consequence of the octahedral geometry of the SF₅ group and the high electronegativity of the fluorine atoms.[6]
A comparative analysis of the key physicochemical parameters of the SF₅ and CF₃ groups reveals the unique advantages of the former:
The higher value for SF₅ indicates a significantly stronger electron-withdrawing effect, which can profoundly influence a molecule's pKa, metabolic stability, and receptor binding interactions.[7]
The greater lipophilicity of the SF₅ group can enhance a molecule's ability to permeate cell membranes, a critical factor in drug bioavailability.[2][8]
The larger steric bulk of the SF₅ group can be leveraged to probe and optimize binding interactions within protein active sites and can also serve as a bioisosteric replacement for other bulky groups like tert-butyl.
Both groups impart excellent stability towards hydrolysis, a desirable trait for drug candidates and agrochemicals.
The unique combination of strong electron-withdrawing character and high lipophilicity is a particularly noteworthy feature of the SF₅ group, as these two properties are often in opposition.[2] This duality allows for the fine-tuning of molecular properties in a way that is not always achievable with other substituents.
The Modern Synthetic Toolkit: A Practical Guide to the Preparation of Aromatic SF₅ Compounds
The cornerstone of modern aromatic SF₅ synthesis is the two-step approach proceeding through an arylsulfur chlorotetrafluoride (ArSF₄Cl) intermediate. This method offers a reliable and scalable route to a wide array of functionalized aromatic SF₅ compounds.
Step 1: Synthesis of Arylsulfur Chlorotetrafluorides (ArSF₄Cl)
This initial step involves the oxidative chlorofluorination of readily available starting materials such as diaryl disulfides or aryl thiols.
Experimental Protocol (from Diaryl Disulfide):
Reaction Setup: In a well-ventilated fume hood, a suspension of the diaryl disulfide (1.0 eq.) and an alkali metal fluoride, such as potassium fluoride (KF) (8.0 eq.), is prepared in a suitable anhydrous solvent like acetonitrile.
Chlorination: Chlorine gas is bubbled through the stirred suspension. The reaction is typically conducted at or below room temperature to control the exothermicity.
Monitoring: The progress of the reaction is monitored by techniques such as ¹⁹F NMR spectroscopy or gas chromatography until the starting material is consumed.
Work-up: Upon completion, the reaction mixture is filtered to remove the insoluble inorganic salts. The solvent is then removed under reduced pressure to yield the crude ArSF₄Cl.
Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization.
Caption: Synthesis of Arylsulfur Chlorotetrafluoride.
Field-Proven Insights & Troubleshooting:
Moisture Sensitivity: The reaction is sensitive to moisture, which can lead to the formation of byproducts. Ensure all glassware is oven-dried and use anhydrous solvents.
Exothermicity: The chlorination reaction can be exothermic. For larger scale reactions, it is advisable to use a cooling bath to maintain the desired temperature.
Incomplete Conversion: If the reaction stalls, it may be due to insufficient chlorine or deactivation of the fluoride source. Additional chlorine can be bubbled through the mixture, or fresh KF can be added.
Alternative Reagents: For substrates that are sensitive to gaseous chlorine, alternative, easier-to-handle chlorinating agents like trichloroisocyanuric acid (TCICA) can be employed.[9]
Step 2: Conversion of ArSF₄Cl to Arylsulfur Pentafluorides (ArSF₅)
The final step in this sequence is the conversion of the ArSF₄Cl intermediate to the desired ArSF₅ compound via a chlorine-fluorine exchange reaction.
Experimental Protocol:
Reaction Setup: The purified ArSF₄Cl (1.0 eq.) is dissolved in an inert solvent.
Fluoride Source: A suitable fluoride source is added to the solution. Common reagents include zinc difluoride (ZnF₂), hydrogen fluoride (HF), or antimony fluorides (SbF₃/SbF₅).[3][5]
Reaction Conditions: The reaction mixture is typically heated to facilitate the exchange. The optimal temperature and reaction time will depend on the specific substrate and fluoride source used.
Work-up and Purification: Upon completion, the reaction is carefully quenched, and the product is isolated and purified using standard techniques such as distillation or chromatography.
The following technical guide details the physicochemical profile, specifically the lipophilicity (logP), of p-SF -phenyl azide. This document is structured for researchers in medicinal chemistry and chemical biology.
) group—often termed the "super-trifluoromethyl" group—into phenyl azide scaffolds creates a unique chemical tool. p-SF-phenyl azide combines the exceptional lipophilicity and metabolic stability of the SF moiety with the orthogonal reactivity of the azide group. This guide analyzes its lipophilicity profile, provides protocols for experimental validation, and details its synthesis and safety handling.
Part 1: The SF
Advantage (Bioisosteric Context)
To understand the logP of p-SF
-phenyl azide, one must first quantify the contribution of the SF substituent compared to its common analog, the trifluoromethyl (CF) group.
The SF
group is chemically robust, unaffected by strong acids or bases, and possesses a high volume and electronegativity. Crucially, it is significantly more lipophilic than CF, altering the membrane permeability and binding kinetics of the parent molecule.
Comparative Physicochemical Constants
Property
Trifluoromethyl (-CF)
Pentafluorosulfanyl (-SF)
Impact on p-SF-Phenyl Azide
Hammett
0.54
0.68
Stronger electron-withdrawing; stabilizes the azide.
Hansch (Lipophilicity)
+0.88
+1.51
Drastically increases logP (more greasy).
Electronegativity
3.36 (Pauling)
~3.65
Increases dipole moment.
Geometry
Tetrahedral
Octahedral (Square Pyramidal)
Creates a steric "umbrella" protecting the phenyl ring.
Part 2: Lipophilicity (LogP) Analysis
Direct experimental logP values for p-SF
-phenyl azide are rarely reported in high-throughput screening databases. Therefore, we derive the theoretical baseline using the Hansch-Leo Summation Method , which is the industry standard for estimating lipophilicity in the absence of empirical data.
Theoretical Calculation
The logP of a derivative is calculated as:
Base Parameters:
Benzene (Parent): LogP = 2.13
SF
Substituent (): +1.51 (Reference: J. Fluorine Chem.)
Azide Substituent (-N
) (): +0.46 (Approximate value for aryl azides)
Calculation for p-SF
-Phenyl Azide:
(Note: The azide group is relatively neutral to slightly lipophilic. The SF group drives the high lipophilicity.)
Comparative Lipophilicity Table
Compound
Structure
Experimental LogP
Notes
Benzene
Ph-H
2.13
Reference Standard
Phenyl Azide
Ph-N
~2.59 (Est)
Moderate lipophilicity
(p-CF)Phenyl Azide
-CF-Ph-N
~3.40 (Est)
Standard photo-label
(p-SF)Phenyl Azide
-SF-Ph-N
~3.82 (Est)
"Super-Lipophilic"
Implication: The shift from CF
to SF adds approximately +0.4 to +0.6 log units . This increase significantly enhances blood-brain barrier (BBB) penetration potential but may require formulation adjustments (e.g., using DMSO/Tween) for aqueous bioassays.
Step C: Extract with diethyl ether or dichloromethane.
Safety Protocol (Critical)
Explosion Hazard: While the SF
group stabilizes the ring, organic azides are energetic.
C/N Ratio Rule: The Carbon/Nitrogen ratio is
. Generally, a ratio < 3 implies high instability. However, the heavy SF group adds mass (MW ~243), effectively diluting the energy density per gram.
Handling:
NEVER distill the neat azide. Purify via silica column chromatography.
Store in the dark at -20°C (light sensitive).
Use a blast shield during the diazotization step.
Visualization: Synthesis Pathway
Caption: Standard synthetic route from aniline precursor to the target azide via diazonium intermediate.[4]
Part 5: Applications in Drug Discovery[7]
The high logP (3.82) and stability of p-SF
-phenyl azide make it a superior choice for specific applications:
Photoaffinity Labeling (PAL):
Upon UV irradiation (~254-300 nm), the azide releases N
to form a reactive nitrene .
The SF
group prevents ring expansion (a common side reaction in phenyl azides), channeling the reactivity toward C-H insertion. This results in higher cross-linking efficiency compared to standard phenyl azides.
Click Chemistry:
Reacts with alkynes (CuAAC) or strained cyclooctynes (SPAAC) to form triazoles.
The resulting triazole retains the SF
group, imparting high lipophilicity to the conjugate, which is useful for membrane-bound protein targets.
References
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for substituent
constants).
Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 115(2), 1130-1190. Link
Tokunaga, E., et al. (2014). "Bis(pentafluorosulfanyl)phenyl Azide as an Expeditious Tool for Click Chemistry toward Antitumor Pharmaceuticals." ChemMedChem, 9(7), 1488-1496. (Demonstrates synthesis and utility of SF5-azides). Link
OECD Guidelines for the Testing of Chemicals. (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." Link
Altomonte, S., & Zanda, M. (2012). "Synthetic Chemistry and Biological Activity of Pentafluorosulphanyl (SF5) Organic Molecules." Journal of Fluorine Chemistry, 143, 57-93. Link
Navigating the Stability-Reactivity Landscape of Hypervalent Sulfur
An In-Depth Technical Guide for Synthetic Chemists[1] The Hypervalent Paradox: Introduction In organic synthesis, hypervalent sulfur compounds occupy a unique functional niche. They exist in a state of "frustrated stabil...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Synthetic Chemists[1]
The Hypervalent Paradox: Introduction
In organic synthesis, hypervalent sulfur compounds occupy a unique functional niche. They exist in a state of "frustrated stability"—possessing enough potential energy to drive difficult transformations (fluorination, dehydration, ligand coupling) while often teetering on the edge of decomposition.[1]
For the drug development chemist, the challenge is twofold: utility (can it install the desired motif?) and safety (will it detonate on scale?). This guide deconstructs the stability profiles of S(IV) and S(VI) reagents, moving beyond simple "handling instructions" to the molecular orbital interactions that dictate their behavior.[1]
Mechanistic Underpinnings: The 3c-4e Bond
To master these reagents, one must understand that the "expanded octet" is a convenient fiction.[1] Hypervalent sulfur does not utilize d-orbitals to form 5 or 6 bonds.[1] Instead, it relies on the 3-center-4-electron (3c-4e) bond .[1][2]
The Rundle-Pimentel Model
In a hypervalent system like sulfurane (
), the central sulfur atom forms a linear bond with two apical ligands.[1]
Bonding Molecular Orbital (MO): Occupied by 2 electrons.[1] Ligand-centered.
Non-Bonding MO (HOMO): Occupied by 2 electrons.[1] Localized on the ligands (nodes at Sulfur).[1]
Critical Insight for Stability: The non-bonding HOMO places electron density on the apical ligands.[1] Therefore, electronegative ligands (F, O, Cl) stabilize the system by pulling this density away from the sulfur center.[1] This phenomenon is known as Apicophilicity .[1][4]
Berry Pseudorotation: The Instability Engine
Instability often arises when ligands "scramble."[1] Through Berry Pseudorotation, apical and equatorial ligands exchange positions without bond cleavage.[1] If a non-electronegative ligand (like carbon) is forced into an apical position, the energy of the system spikes, leading to decomposition or premature reactivity.[1]
Figure 1: The relationship between ligand positioning (Apicophilicity) and thermal instability driven by Berry Pseudorotation.[1]
S(IV) Reagents: The Reactive Workhorses
S(IV) reagents are dominated by nucleophilic fluorinating agents and dehydrating agents.[1] Their utility stems from the weakness of the S-F or S-O bond relative to the S=O bond formed in the product.[1]
Nucleophilic Fluorinating Agents (DAST vs. Deoxo-Fluor vs. XtalFluor)
The evolution of these reagents is a case study in engineering stability.
Reagent
Structure
Decomposition Onset
Safety Profile
Notes
DAST
Et₂N-SF₃
~140°C
High Hazard. Rapid, explosive decomposition.[1] Generates HF on contact with moisture.[1]
Historical standard. Avoid heating neat.
Deoxo-Fluor
(MeOCH₂CH₂)₂N-SF₃
~140°C
Moderate Hazard. Similar onset to DAST but lower exotherm and slower rate.
More thermally stable bulk liquid, but still dangerous.[1]
XtalFluor-E
[Et₂N=SF₂]⁺ BF₄⁻
>200°C
High Safety. Crystalline salt.[1] High thermal stability.[1][5]
Does not generate free HF.[1][5] Requires exogenous fluoride source (e.g., Et₃N[1]·3HF).
Technical Insight: DAST and Deoxo-Fluor are liquids where the S-F bonds are labile. XtalFluor stabilizes the sulfur center by removing a fluoride to form a cationic aminodifluorosulfinium salt.[1] This cationic charge creates a deeper potential energy well, preventing the easy ligand scrambling that leads to explosion.[1]
Stability: Crystalline solid at room temperature.[1]
Vulnerability: Extremely hydrolytically unstable.[1] The apical alkoxy ligands are easily displaced by water.[1]
Mechanism: The alkoxy ligands exchange with the substrate alcohol.[1] The resulting intermediate collapses via an E2-like mechanism (or ion pair internal return) to form the alkene and a stable diphenyl sulfoxide byproduct.[1]
S(VI) Reagents: The SuFEx Revolution
In contrast to the "twitchy" S(IV) reagents, S(VI) compounds like sulfonyl fluorides (
) are remarkably stable.[1][10][11][12] This stability is the foundation of Sulfur-Fluoride Exchange (SuFEx) click chemistry.[1]
Why is S(VI) Stable?
Coordination Saturation: The sulfur is fully oxidized and sterically protected.[1]
Bond Strength: The S-F bond in
has a dissociation energy of ~90 kcal/mol (vs. 46 kcal/mol for S-Cl).[1][11]
Resistance to Reduction: Unlike sulfonyl chlorides, sulfonyl fluorides resist reduction by biological thiols, allowing their use in complex biological media.[1]
Activation: Stability is only broken when the unique "proton-bridge" or "silicon-bridge" activation occurs, usually catalyzed by DBU or BEMP.[1]
Figure 2: The SuFEx activation pathway. Note that the stability of the S-F bond is only overcome by the thermodynamic driving force of forming the Si-F bond (in silyl ether exchange).[1]
Experimental Protocols
Protocol A: Safe Handling of Nucleophilic Fluorinating Agents (DAST/Deoxo-Fluor)
Use this protocol to minimize explosion risk during deoxyfluorination.[1]
Vessel Selection: Use Teflon (PFA/FEP) or polyethylene containers if possible.[1] If using glassware, ensure it is bone-dry; HF generated from moisture will etch glass.[1]
Pour the mixture slowly into saturated aqueous NaHCO₃ at 0°C. Evolution of CO₂ will be vigorous.[1]
Disposal: Treat waste as HF-generating.
Protocol B: Dehydration with Martin's Sulfurane
For the dehydration of a tertiary alcohol to the Saytzeff alkene.
Preparation: Ensure all glassware is flame-dried under N₂. Martin's Sulfurane is extremely moisture-sensitive.[7]
Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous DCM or CDCl₃ (if monitoring by NMR).
Reagent Addition: Add Martin's Sulfurane (1.2 – 1.5 equiv) in one portion at room temperature.
Observation: The solution typically turns light yellow.[1]
Reaction: Stir at room temperature. Reaction is usually complete within 15–60 minutes.[1]
Monitoring: TLC will show the disappearance of the alcohol.[1]
Workup:
Concentrate the solvent directly (if volatile).[1]
Purify via flash chromatography on silica gel.[1] The byproduct (diphenyl sulfoxide) is polar and easily separated from non-polar alkenes.[1]
References
Martin, J. C., & Arhart, R. J. (1971).[1] Sulfuranes.[1][3][7] I. Synthesis and reactions of the highly reactive bis(alpha,alpha-bis(trifluoromethyl)benzyloxy)diphenylsulfur.[1] Journal of the American Chemical Society.[1] [1]
Lal, G. S., et al. (1999).[1] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[1] The Journal of Organic Chemistry. [1]
Beaulieu, F., et al. (2009).[1] Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling.[1][13] The Journal of Organic Chemistry. [1]
Dong, J., et al. (2014).[1][10] Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry.[1][10][11][12][14] Angewandte Chemie International Edition. [1]
Wang, H., et al. (2014).[1] SuFEx-based polysulfate formation from ethenesulfonyl fluoride-amine/alcohol exchange.[1] Angewandte Chemie. [1]
synthesis of 1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene from aniline
Application Note: Synthesis and Handling of 1-Azido-4-(pentafluoro- -sulfanyl)benzene Introduction & Retrosynthetic Strategy The pentafluorosulfanyl ( ) group is increasingly recognized as a "super-trifluoromethyl" biois...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis and Handling of 1-Azido-4-(pentafluoro-
-sulfanyl)benzene
Introduction & Retrosynthetic Strategy
The pentafluorosulfanyl (
) group is increasingly recognized as a "super-trifluoromethyl" bioisostere in medicinal chemistry, offering superior lipophilicity, higher electronegativity, and enhanced metabolic stability[1]. The synthesis of 1-azido-4-(pentafluoro--sulfanyl)benzene (commonly referred to as 4--phenyl azide) provides a critical building block for incorporating this moiety into complex drug scaffolds via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).
While the conceptual foundation of aromatic chemistry often traces back to aniline, direct late-stage installation of the
group onto an unprotected aniline ring is chemically non-viable due to the harsh oxidative conditions required (e.g., ), which would destroy the amine. Industrially, the group is introduced via oxidative fluorination of bis(4-nitrophenyl) disulfide, followed by reduction to yield 4-(pentafluorosulfanyl)aniline[2]. This commercially available aniline derivative serves as the practical and universally adopted starting material for bench-scale azidation. The presence of the group significantly alters the electronic landscape of the aromatic ring, necessitating optimized conditions for diazotization workflows[3].
Mechanistic Causality in Diazotization-Azidation
The conversion of 4-(pentafluorosulfanyl)aniline to the corresponding azide proceeds via a highly reactive diazonium intermediate[4].
Diazotization Causality : The
group is strongly electron-withdrawing (), which heavily depletes the electron density of the amine, reducing its nucleophilicity. To overcome this and ensure complete conversion to the nitrosamine intermediate, a robust excess of the nitrosonium ion () must be generated using sodium nitrite () in a strong acid (e.g., aqueous ). Maintaining a highly acidic medium is critical; it prevents the unreacted, electron-deficient amine from undergoing an off-target coupling reaction with the newly formed diazonium salt (triazene formation).
Azidation Causality : The addition of the azide anion (
) leads to the formation of an aryl pentazole intermediate, which rapidly extrudes nitrogen gas () to form the target azide. The electron-deficient nature of the -phenyl ring accelerates this -like decomposition. While this drives the reaction forward efficiently, it necessitates strict thermal management (0 °C) to control the highly exothermic gas evolution.
Experimental Workflow
Reaction workflow for the synthesis of 4-SF5-phenyl azide via diazotization.
Self-Validating Experimental Protocol
Safety Warning: Organic azides are potentially explosive. Do not use metal spatulas (risk of forming shock-sensitive heavy metal azides) and never concentrate the final product to absolute dryness under high heat.
Step 1: Amine Dissolution and Salt Formation
Suspend 4-(pentafluorosulfanyl)aniline (1.0 equiv, 10.0 mmol) in a mixture of distilled water (15 mL) and concentrated
(37%, 4.0 mL, ~48 mmol).
Stir vigorously at room temperature for 15 minutes to ensure complete formation of the hydrochloride salt.
Cool the suspension to 0 °C using an ice-water bath. Causality: Low temperature prevents the premature hydrolysis of the forthcoming diazonium salt into a phenol.
Step 2: Nitrosation (Diazonium Formation)
Prepare a solution of
(1.15 equiv, 11.5 mmol) in distilled water (5 mL).
Add the
solution dropwise to the amine suspension over 15 minutes, maintaining the internal temperature below 5 °C.
Self-Validation Check: After stirring for 15 minutes post-addition, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating the complete generation of the nitrosonium ion. If negative, add
in 0.05 equiv increments until a positive test is achieved.
Step 3: Azide Displacement
Prepare a solution of
(1.50 equiv, 15.0 mmol) in distilled water (5 mL).
Add the
solution dropwise to the diazonium mixture at 0 °C.
Self-Validation Check: Observe immediate and vigorous effervescence (evolution of
gas). The reaction is functioning correctly if bubbling is visible.
Remove the ice bath and allow the reaction to warm to room temperature over 2 hours. The cessation of gas evolution serves as the visual endpoint for the azidation.
Step 4: Workup and Isolation
Extract the aqueous mixture with Ethyl Acetate (
mL).
Wash the combined organic layers with saturated aqueous
(20 mL) to neutralize residual acid, followed by brine (20 mL).
Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure (water bath < 30 °C) to afford 1-azido-4-(pentafluoro--sulfanyl)benzene as a pale yellow oil/solid.
Quantitative Data & Reaction Parameters
Parameter
Optimal Value
Mechanistic Causality / Safety Note
4--Aniline
1.0 equiv (0.5 M)
Substrate; concentration kept moderate to prevent diazonium coupling.
Aqueous HCl
4.0 - 5.0 equiv
Provides acidic medium to generate and prevents triazene formation.
1.15 equiv
Slight excess ensures full conversion to the diazonium salt.
1.50 equiv
Excess drives the -like displacement of to completion.
Temperature
0 °C 25 °C
0 °C stabilizes the diazonium intermediate; warming drives extrusion.
Rule of Six (Safety)
contains 6 carbons and 6 other heavy atoms (F, S) per azide group. It is highly stable compared to aliphatic azides, but standard precautions apply.
Downstream Application: CuAAC Bioconjugation
The synthesized 4-
-phenyl azide is an elite candidate for tagging biomolecules or synthesizing novel PROTACs via Click Chemistry.
Application of 4-SF5-phenyl azide in CuAAC for targeted bioconjugation.
References
1.[4] Yang, J., Zhao, H.-W., He, J., & Zhang, C.-P. (2018). The Heck-type reactions of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate. ResearchGate. 4
2.[1] Hendriks, C. M. M. (2015). Syntheses, Modifications and Biological Applications of Sulfoximines and Aromatic Pentafluorosulfanyl Compounds. RWTH Aachen University. 1
3.[2] Vertex Pharmaceuticals. (2018). WO2018103058A1 - Inhibitors of bruton's tyrosine kinase and methods of their use. Google Patents.2
4.[3] Popov, K. (2023). Organocatalytic Reduction of Imines with Trichlorosilane. Charles University. 3
protocol for diazotization of 4-(pentafluorosulfanyl)aniline
Technical Application Note: Precision Diazotization of 4-(Pentafluorosulfanyl)aniline Executive Summary The pentafluorosulfanyl group (–SF ), often termed the "super-trifluoromethyl" group, offers unique physicochemical...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Application Note: Precision Diazotization of 4-(Pentafluorosulfanyl)aniline
Executive Summary
The pentafluorosulfanyl group (–SF
), often termed the "super-trifluoromethyl" group, offers unique physicochemical properties—high lipophilicity, strong electron-withdrawing capability (), and exceptional chemical stability—making it a high-value motif in modern medicinal chemistry and agrochemicals.
However, the strong electron-withdrawing nature of the –SF
group significantly reduces the basicity and nucleophilicity of the aniline nitrogen in 4-(pentafluorosulfanyl)aniline (CAS: 2993-24-0).[1] Standard aqueous diazotization protocols often suffer from incomplete conversion or side reactions due to the instability of the highly electrophilic diazonium intermediate.
This guide details two validated protocols:
Protocol A (The "Launch Pad" Method): A non-aqueous isolation of the stable diazonium tetrafluoroborate salt, ideal for high-precision cross-coupling and anhydrous downstream applications.
Protocol B (In-Situ Aqueous Method): A robust aqueous nitrosylation for immediate Sandmeyer transformations (e.g., Iodination).[1]
Chemical Properties & Safety Profile
Substrate: 4-(Pentafluorosulfanyl)aniline (
-SF-aniline)
Molecular Weight: 219.18 g/mol
pKa (Conjugate Acid): ~2.0–2.5 (significantly lower than aniline's 4.6, requiring stronger acidic conditions for protonation).[1]
Safety Warning:
Diazonium Hazards: Dry diazonium salts are potential explosives.[1] While the tetrafluoroborate salt described in Protocol A is relatively stable, it should never be ground, scraped, or heated above 50°C when dry. Store in the dark at -20°C.
Reagent Toxicity:
-Butyl nitrite and BFOEt are toxic and corrosive.[1] Perform all reactions in a fume hood.
Protocol A: Non-Aqueous Synthesis of Diazonium Tetrafluoroborate
Best for: Isolation of a stable salt for subsequent Heck, Suzuki, or azo-coupling reactions.[1]
This method utilizes the Doyle diazotization strategy to generate 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate , a "versatile launch pad" for SF
-butyl nitrite dropwise over 10–15 minutes, maintaining the temperature below 0°C.
Observation: The reaction mixture will likely turn homogeneous and change color (often to a pale yellow or orange) as the diazonium salt forms.
Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (disappearance of amine) or starch-iodide paper (instant black/blue indicates excess nitrosyl).[1]
Isolation:
Add cold diethyl ether (3x reaction volume) to the mixture with vigorous stirring.
The diazonium tetrafluoroborate salt will precipitate as a solid.
Filtration: Filter the solid rapidly under a blanket of nitrogen.[1] Wash with cold ether/pentane.[1]
Drying: Dry briefly under high vacuum at room temperature. Do not heat.
Yield Expectation: 85–95%
Product: 4-(SF
)CHN BF
Protocol B: In-Situ Aqueous Diazotization
Best for: Immediate conversion to Aryl Iodides (Sandmeyer) or Phenols.[1]
Due to the low basicity of the amine, a highly acidic medium is required to prevent the formation of triazenes (Ar-N=N-NH-Ar).[1]
SO or 6M HCl (Use HSO for phenol synthesis to avoid chlorination side-products).[1]
Solvent: Water (or Water/Acetic Acid mixture if solubility is poor).
Step-by-Step Methodology
Acid Digestion: Suspend the aniline in the acid solution (approx. 2.5–3.0 equivalents of acid).
Critical: If the aniline does not dissolve, heat gently to form the salt, then cool rapidly to 0–5°C to precipitate the fine amine salt. This increases surface area for the reaction.
Nitrosylation: Prepare a solution of NaNO
in a minimum amount of water.[1] Add this solution dropwise to the stirred amine suspension, keeping the internal temperature below 5°C .
Monitoring:
Starch-Iodide Test: Must be positive (blue/black) 15 minutes after the last addition.[1]
Congo Red Test: Must remain blue (indicating free mineral acid is still present).
Clarification: If the solution is not clear, filter through glass wool to remove unreacted amine (critical to prevent tar formation in the next step).
Usage: Use this solution immediately. It is not stable for long-term storage.[1]
Reaction Engineering & Downstream Workflows
The following diagram illustrates the validated pathways from the diazonium intermediate.
Figure 1: Strategic workflow for the diazotization of 4-(pentafluorosulfanyl)aniline, distinguishing between isolation (Protocol A) and in-situ usage (Protocol B).[1]
Solution: Use a co-solvent system (Acetic Acid/Water 1:1) or use Protocol A.
References
Versatile Launch Pad Protocol: Santeiu, R., et al. "4-(Pentafluorosulfanyl)benzenediazonium Tetrafluoroborate: A Versatile Launch Pad for the Synthesis of Aromatic SF5 Compounds."[3] European Journal of Organic Chemistry, 2014, 1630–1644.
Doyle Diazotization (Original): Doyle, M. P., et al. "Alkyl Nitrites as Nitrosating Agents in Organic Synthesis." Journal of Organic Chemistry, 1977, 42, 2426.
SF5 Electronic Properties: Pascal, R. A., et al. "Measurement of the Hammett Substituent Constants for the Pentafluorosulfanyl Group." Journal of Organic Chemistry, 2001, 66, 21, 7376–7379.
General Sandmeyer Review: Mo, F., et al. "Recent trends in the chemistry of Sandmeyer reaction: a review." Org.[1][6][8][9] Biomol. Chem., 2021.
Application Note: Microwave-Assisted Synthesis of Pentafluorosulfanyl (SF5)-Phenyl 1,2,3-Triazoles
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Protocol Optimization, Mechanistic Causality, and Self-Validating Workflows Introduction & Scientific Rationale The pent...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Protocol Optimization, Mechanistic Causality, and Self-Validating Workflows
Introduction & Scientific Rationale
The pentafluorosulfanyl (SF5) group is increasingly recognized as a "super-trifluoromethyl" bioisostere. It imparts exceptional lipophilicity, high electronegativity, and superior metabolic stability to drug candidates[1]. Fusing the SF5 moiety with a 1,2,3-triazole core—a widely utilized pharmacophore and rigid linker—yields highly privileged scaffolds for pharmaceutical development.
However, synthesizing these compounds via conventional thermal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) presents significant challenges. The strong electron-withdrawing nature of the SF5 group (Hammett constant
) drastically decreases the nucleophilicity of the aryl azide intermediate. Under standard thermal conditions, this leads to sluggish reaction rates, incomplete conversions, and catalyst degradation over prolonged heating periods[2].
The Microwave Causality: Microwave-assisted synthesis directly overcomes this activation barrier. The highly polarized SF5-aryl azide possesses a large dipole moment, making it exceptionally responsive to microwave dielectric heating. Microwave irradiation selectively couples with these polar intermediates in solution, rapidly overcoming the activation energy barrier of metallacycle formation without unnecessarily superheating the bulk solvent[3].
Reaction Mechanism & Catalytic Cycle
The efficiency of this protocol relies on the in situ generation of a Cu(I) catalyst and the rapid, microwave-driven formation of a metallacycle intermediate.
Reduction: Sodium ascorbate reduces resting Cu(II) to the active Cu(I) species.
Coordination: Cu(I) coordinates with the terminal alkyne, forming a copper acetylide complex.
Cycloaddition: The electron-deficient SF5-phenyl azide coordinates to the copper. Microwave dielectric heating accelerates the rate-limiting cycloaddition step, forming a six-membered metallacycle.
Protonation: Ring contraction and protonation yield the 1,4-disubstituted SF5-phenyl-1,2,3-triazole, regenerating the Cu(I) catalyst.
Self-Validating Experimental Protocol
This methodology utilizes a biphasic tert-butanol/water (1:1 v/v) system. Causality of solvent choice: Water is required to dissolve the inorganic catalyst salts and provides a high loss tangent for efficient microwave energy absorption. tert-Butanol is essential to solvate the highly lipophilic SF5-bearing organic precursors, preventing localized hot spots and thermal degradation[1].
Workflow of microwave-assisted CuAAC for SF5-phenyl triazole synthesis.
Step-by-Step Methodology
Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the terminal alkyne (1.0 mmol) and 1-azido-4-(pentafluorosulfanyl)benzene (1.05 mmol).
Solvation: Add 2.0 mL of tert-butanol.
Self-Validation Check: Ensure the solution is completely homogeneous. The lipophilic SF5-azide must be fully dissolved before irradiation.
Catalyst Addition: Add 2.0 mL of Milli-Q water containing CuSO₄·5H₂O (25 mg, 10 mol%). The mixture will exhibit a distinct pale blue color characteristic of aqueous Cu(II) ions.
In Situ Reduction: Add sodium ascorbate (40 mg, 20 mol%) directly to the vial.
Self-Validation Check: The solution must transition from blue to a pale yellow or milky suspension within 30–60 seconds. This colorimetric shift is a definitive indicator that the resting Cu(II) has been successfully reduced to the catalytically active Cu(I) species[2].
Microwave Irradiation: Seal the vial with a pressure-rated crimp cap. Place in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Irradiate at 80 °C for 15 minutes.
Causality: Set the maximum power limit to 50 W. Capping the power prevents temperature overshoots that could lead to the thermal decomposition of the azide[3].
Quenching & Isolation: Allow the vessel to cool to room temperature using the synthesizer's active compressed air cooling. Dilute the mixture with 10 mL of ice-cold water.
Self-Validation Check: The extreme lipophilicity of the SF5 group drives the immediate precipitation of the triazole product as a solid.
Purification: Filter the precipitate. Wash thoroughly with 5% aqueous ammonium hydroxide (to sequester and remove residual copper complexes) followed by cold water. Validate final purity via LC-MS (Target >95% purity).
Quantitative Data & Optimization
The following table summarizes the optimization parameters, demonstrating the superior efficiency of microwave dielectric heating over conventional thermal methods for deactivated SF5-azides.
Reaction Condition
Time
Temp (°C)
Catalyst System
Yield (%)
Purity (LC-MS)
Conventional Thermal
18 h
65
CuSO₄ / Na Ascorbate
48 - 55
< 85%
Microwave-Assisted
15 min
80
CuSO₄ / Na Ascorbate
89 - 94
> 95%
Microwave-Assisted
5 min
120
CuSO₄ / Na Ascorbate
30 (Decomp.)
< 50%
Note: Temperatures exceeding 100 °C under microwave irradiation led to significant degradation of the SF5-aryl azide precursor, highlighting 80 °C as the optimal thermal threshold.
References
American Chemical Society (ACS)
Organic Chemistry Frontiers (RSC Publishing)
Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions
PMC / National Institutes of Health
URL
Microwave-Assisted Click Chemistry Synthesis of 1, 2, 3-Triazoles from Aryldiazonium Silica Sulfates in Water
ResearchGate
URL
Application Note: p-SF5-Phenyl Azide in Photoaffinity Labeling
Abstract This guide details the application of p-(pentafluorosulfanyl)phenyl azide (p-SF5-phenyl azide) as a next-generation photoaffinity labeling (PAL) probe. While traditional phenyl azides and tetrafluorophenyl azide...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide details the application of p-(pentafluorosulfanyl)phenyl azide (p-SF5-phenyl azide) as a next-generation photoaffinity labeling (PAL) probe. While traditional phenyl azides and tetrafluorophenyl azides (TFPAs) are staples in chemoproteomics, the p-SF5 variant offers a unique physicochemical profile. The SF5 group—often termed the "super-trifluoromethyl" group—imparts exceptional lipophilicity, metabolic stability, and high electronegativity without the steric liabilities of larger conjugates. This note covers the mechanistic advantages of SF5-based probes, specifically the suppression of non-productive ring expansion, and provides a rigorous protocol for their use in drug target identification and binding site mapping.
Introduction & Mechanistic Rationale
The SF5 Advantage
The success of a photoaffinity probe hinges on three factors: binding affinity , photochemical efficiency , and chemoselectivity . Standard phenyl azides often suffer from poor insertion yields due to a competing "ring expansion" pathway, which forms electrophilic dehydroazepines that react nonspecifically with nucleophiles (e.g., lysines) rather than inserting into the binding site.
The p-SF5-phenyl azide moiety addresses this via two mechanisms:
Electronic Stabilization: The strong electron-withdrawing nature of the SF5 group (
, compared to 0.54 for CF3) destabilizes the transition state for ring expansion, thereby favoring the formation of the singlet nitrene. This singlet nitrene is the active species required for the desired C-H and N-H insertion events.
Bioisosteric Fit: The SF5 group is sterically bulky (volume
tert-butyl group) and highly lipophilic (LogP increment 1.23). This allows the probe to mimic hydrophobic pharmacophores deeply buried in protein pockets, where water-soluble probes often fail to bind.
Photochemical Pathway
Upon UV irradiation (typically 254–312 nm), the aryl azide eliminates nitrogen to form a singlet nitrene.
Path A (Desired): The singlet nitrene inserts directly into a nearby C-H or heteroatom-H bond (Covalent Crosslinking).
Path B (Competing): Intersystem crossing to a triplet nitrene (leads to oxidation/dimerization) or ring expansion to a ketenimine/dehydroazepine. Note: The SF5 group suppresses Path B.
Figure 1: Photochemical pathway of p-SF5-phenyl azide. The electron-withdrawing SF5 group favors the singlet nitrene insertion pathway over ring expansion.
Experimental Design Considerations
Probe Synthesis & Handling
Linker Strategy: Since p-SF5-phenyl azide is highly lipophilic, the linker connecting it to your ligand of interest should be chosen carefully to maintain solubility. Polyethylene glycol (PEG) linkers (PEG2-PEG4) are recommended to balance the hydrophobicity of the SF5 group.
Click Handle: For downstream enrichment, incorporate a terminal alkyne (for CuAAC) or desthiobiotin handle.
Safety: Aryl azides are potentially explosive. While SF5-azides are generally stable due to the heavy halogenation, always handle solid forms in small quantities (<50 mg) and protect from light and heat.
Control Groups
Competitive Control: Pre-incubate with 10x–50x excess of the parent (non-photoactive) ligand. This validates that labeling is active-site specific.
UV- Control: Incubate probe without UV irradiation to assess non-specific background binding or thermal reactivity.
Scramble Probe: A structural analog where the SF5-azide is placed on a non-binding scaffold (optional but rigorous).
Comprehensive Protocol: Target Identification
Phase 1: Preparation of Proteome & Probe Incubation
Objective: Equilibrate the probe with the target protein in a native environment.
Materials:
Cell Lysate (1–2 mg/mL protein conc.) or Purified Protein.
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% Triton X-100 (keep detergent low to prevent micellar trapping of the lipophilic probe), Protease Inhibitors.
p-SF5-Probe (100x stock in DMSO).
Steps:
Dilution: Dilute cell lysate to 1 mg/mL in Lysis Buffer.
Incubation: Add the p-SF5-Probe to the lysate.
Recommended Conc: 1–10 µM (depending on ligand affinity).
DMSO Limit: Keep final DMSO <1% (v/v).
Equilibration: Incubate for 30–60 minutes at 4°C (to reduce thermal noise) or Room Temperature (if target requires). Rotate gently in the dark.
Critical: Perform the "Competitive Control" in parallel (add excess competitor 15 min prior to probe).
Phase 2: Photoactivation (Crosslinking)
Objective: Covalently lock the probe-protein complex.
Equipment:
UV Lamp: Handheld UV lamp (6 Watt) or Stratalinker.
Wavelength: 302 nm or 312 nm is preferred.
Note: While pure phenyl azides absorb max at ~250 nm, the SF5 group and the protein environment often allow activation at 300–312 nm. This wavelength is less damaging to proteins than 254 nm. If 365 nm is used, irradiation time must be increased, but efficiency may drop.
Steps:
Transfer: Move samples to a 96-well plate (open top) or shallow microcentrifuge tube caps on ice.
Tip: Glass absorbs UV; use UV-transparent plastic or open containers.
Irradiation: Irradiate samples on ice for 5–10 minutes at a distance of 2–5 cm.
Optimization: Perform a time-course (1, 5, 10, 20 min) to maximize crosslinking vs. degradation.
Quenching: No chemical quench is needed for the nitrene (it reacts nanoseconds), but immediate denaturation is recommended for downstream Click chemistry.
Phase 3: Click Chemistry & Enrichment
Objective: Conjugate the biotin tag for visualization/enrichment.
Reagents (Final Concentrations):
Biotin-Azide or Biotin-Alkyne (depending on probe): 100 µM.
TCEP (Tris(2-carboxyethyl)phosphine): 1 mM.
TBTA (Ligand): 100 µM.
CuSO4: 1 mM.
Steps:
Reaction: Add reagents in the order: Lysate -> Biotin-tag -> TCEP -> TBTA -> CuSO4.
Incubation: Vortex and incubate for 1 hour at Room Temperature.
Precipitation: Add cold Methanol/Chloroform or Acetone (4 volumes) to precipitate proteins and remove excess unreacted probe/biotin.
Wash: Wash the pellet 2x with cold methanol. Air dry.
Solubilization: Re-dissolve pellet in 1% SDS / PBS.
Phase 4: Analysis
Western Blot: Run on SDS-PAGE, transfer to nitrocellulose, block, and probe with Streptavidin-HRP.
Success Metric: A distinct band in the "Probe" lane that is absent/diminished in the "Competitive Control" lane.
Mass Spectrometry: Digest with Trypsin, enrich biotinylated peptides on Streptavidin beads, elute, and analyze via LC-MS/MS.
The SF5 probe is too lipophilic. Add 0.1% BSA during incubation to scavenge free probe.
Precipitate in Lysate
Probe insolubility
SF5 is very hydrophobic. Ensure DMSO stock is fully soluble; dilute slowly; use lower conc.
Workflow Diagram
Figure 2: Standardized workflow for Target ID using p-SF5-phenyl azide probes.
References
The Pentafluorosulfanyl Group in Medicinal Chemistry
Source: Rowan / Vertex AI Search
Context: Details the electronegativity, lipophilicity, and stability of the SF5 group.
Photoaffinity Labeling Strategies for Mapping the Small Molecule-Protein Interactome
Source: NIH / PubMed Central
Context: Comprehensive review of phenyl azide photochemistry, nitrene insertion mechanisms, and competitive profiling.
Bis(pentafluorosulfanyl)phenyl Azide as an Expeditious Tool for Click Chemistry
Source: PubMed / ChemMedChem
Context: Synthesis and application of SF5-phenyl azides, demonstrating their stability and utility in click reactions.
Light Sources and Conditions for Photoactiv
Source: Thermo Fisher Scientific
Context: Technical specifications for UV activation wavelengths (254 nm vs 300-365 nm) for aryl azides.
Method
Application Note: Preparation of 4-(Pentafluorosulfanyl)benzenediazonium Tetrafluoroborate
[1][2][3][4] Executive Summary & Scientific Rationale The pentafluorosulfanyl group ( ), often termed the "super-trifluoromethyl" group, has emerged as a high-value motif in drug discovery.[1] It offers superior lipophil...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4]
Executive Summary & Scientific Rationale
The pentafluorosulfanyl group (
), often termed the "super-trifluoromethyl" group, has emerged as a high-value motif in drug discovery.[1] It offers superior lipophilicity, strong electronegativity, and exceptional metabolic stability compared to the trifluoromethyl () group.[2] However, incorporating this group into complex aromatics remains synthetically challenging.
This guide details the preparation of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate , a versatile electrophilic "launch pad" for introducing the
-phenyl moiety into diverse scaffolds via cross-coupling (Heck-Matsuda, Suzuki, Sonogashira) or nucleophilic substitution (Sandmeyer-type reactions).[3][4]
Unlike traditional aqueous diazotization methods, this protocol utilizes a non-aqueous, organic-phase diazotization using tert-butyl nitrite (
) and boron trifluoride etherate (). This approach minimizes hydrolysis byproducts, ensures high yields, and precipitates the diazonium salt directly as a stable tetrafluoroborate species.
Safety & Hazard Profile (Critical)
WARNING: Diazonium salts are potentially explosive, particularly when dry or subjected to mechanical shock/friction. While the tetrafluoroborate counterion confers significant stability compared to halides, strict adherence to safety protocols is mandatory.
Okazaki, T., Laali, K. K., Bunge, S. D., & Adas, S. K. (2014). 4-(Pentafluorosulfanyl)benzenediazonium Tetrafluoroborate: A Versatile Launch Pad for the Synthesis of Aromatic SF5 Compounds via Cross Coupling, Azo Coupling, Homocoupling, Dediazoniation, and Click Chemistry.[4][8] European Journal of Organic Chemistry, 2014(8), 1630–1644.[9]
Iakobson, G., Du, J., Slawin, A. M., & Beier, P. (2015). Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes.[2] Beilstein Journal of Organic Chemistry, 11, 1562–1568.
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.[2] Chemical Reviews, 115(2), 1130–1190.
PubChem Compound Summary. 4-(Pentafluorosulfanyl)aniline (Starting Material). National Center for Biotechnology Information.
safety precautions for handling 1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene
Technical Support Center: Safe Handling of 1-azido-4-(pentafluoro- -sulfanyl)benzene Ticket ID: AZ-SF5-SAFETY-001 Status: Open Priority: Critical Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Safe Handling of 1-azido-4-(pentafluoro-
-sulfanyl)benzene
Ticket ID: AZ-SF5-SAFETY-001
Status: Open
Priority: Critical
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Molecule at a Glance
You are inquiring about 1-azido-4-(pentafluoro-
-sulfanyl)benzene (also known as 4-(pentafluorosulfanyl)phenyl azide). This compound is a high-value intermediate in medicinal chemistry, often used for photoaffinity labeling or "click" chemistry (CuAAC) to introduce the lipophilic, metabolically stable group.
However, this molecule presents a dual-hazard profile :
Energetic Instability: It contains an azide group (
) attached to a small organic framework, creating a potential for explosive decomposition.
Toxic Decomposition: The pentafluorosulfanyl group (
), while chemically stable, releases highly corrosive Hydrogen Fluoride (HF) and sulfur fluorides upon combustion or thermal decomposition.
Module 1: Pre-Experiment Risk Assessment
Q: Is this compound stable? How do I determine its explosion risk?
A: You must treat this compound as potentially explosive . We determine this using the "Rule of Six," a standard heuristic for organic azides.[1][2]
The "Rule of Six" Calculation:
For an organic azide to be considered "safe" (i.e., stable enough for isolation and storage), the ratio of carbon atoms (
) to nitrogen atoms () should generally be .[1][2][3][4]
Let's analyze 1-azido-4-(pentafluoro-
-sulfanyl)benzene ():
Number of Carbons (
): 6
Number of Nitrogens (
): 3
Ratio (
):
Diagnosis:
The ratio is 2 , which is below the safety threshold of 3 .
Implication: The molecule has a high energy density. It lacks sufficient carbon "ballast" to stabilize the energetic azide group.
Action Item: Do NOT distill this compound. Do NOT heat above 40°C. Do NOT concentrate to dryness on a rotary evaporator unless absolutely necessary and behind a blast shield.
Module 2: Operational Protocols (Troubleshooting)
Q: My reaction requires weighing the solid. Can I use my standard stainless steel spatula?
A: NO.Reasoning: Azides can react with transition metals (specifically Copper, Lead, and to a lesser extent Iron/Steel under moist conditions) to form metal azides . Heavy metal azides (e.g., Copper(II) azide) are primary explosives—they are far more shock-sensitive than the organic azide you are handling.
Protocol:
Tools: Use only Teflon (PTFE) , ceramic , or glass spatulas.
Weighing: Weigh into plastic or glass boats. Avoid metal weighing pans.
Q: The compound has turned brown during storage. Is it still good?
A: Likely not. It has undergone photodecomposition.Reasoning: Aryl azides are photo-labile. They are designed to decompose into nitrenes (
) upon exposure to UV light (approx. 254-365 nm). However, ambient laboratory light contains enough UV/blue light to trigger slow decomposition over time, releasing nitrogen gas () and forming azo-dimers or polymer tars (brown/black sludge).
Correct Storage Protocol:
Temperature: Store at -20°C .
Light: Store in amber vials wrapped in aluminum foil.
Atmosphere: Store under an inert atmosphere (Argon/Nitrogen) to prevent moisture ingress.
Below is the mandatory workflow for handling this high-energy compound. Note the critical decision points regarding waste.
Caption: Operational workflow emphasizing the prohibition of metal tools and the mandatory quenching of unreacted azide residues.
Module 4: Waste Disposal & Decontamination
Q: How do I clean my glassware? Can I just rinse it with acetone?
A: Do NOT rinse directly into the general solvent waste.
If active azide remains, rinsing it into a waste drum creates a "ticking time bomb." Azides can concentrate in the waste container or react with acids in the waste stream to form Hydrazoic Acid (
The Quenching Protocol (Staudinger Method):
Before disposal, you must chemically deactivate the azide.
Reagent: Prepare a solution of Triphenylphosphine (
) in THF or Toluene.
Application: Add excess
to your reaction vessel or waste solution.
Mechanism: The
reacts with the azide to form a phosphazide, which hydrolyzes to a stable amine and triphenylphosphine oxide.
Verification: Let stir for 12 hours. Check TLC to confirm the disappearance of the azide spot.
Disposal: Only then can the mixture be disposed of in the organic waste stream.
Summary of Physical & Safety Data
Property
Value / Status
Note
Formula
Molecular Weight
~243.16 g/mol
C/N Ratio
2.0
HIGH RISK (Rule of Six Violation)
Physical State
Solid (usually off-white/pale yellow)
Low melting point possible
Combustion Hazard
Releases , ,
Requires SCBA in fire scenarios
Incompatibility
Strong Acids, Metals (Cu, Pb), Strong Oxidizers
Risk of or Metal Azides
References
Sigma-Aldrich. (n.d.). 1-Azido-4-(pentafluoro-lambda6-sulfanyl)benzene Safety Data Sheet. Retrieved from
University of Pittsburgh. (2013).[2] Safe Handling of Azides. Department of Environmental Health & Safety.[5] Retrieved from
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. (Foundational text on azide reactivity and stability).
BenchChem Technical Support. (2025). Stability of the Pentafluorosulfanyl (SF5) Group. Retrieved from
Stanford University. (n.d.).[5] Information on Azide Compounds. Environmental Health & Safety. Retrieved from
Bräse, S., et al. (2005).[1][5] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. (Authoritative review on organic azide stability and the Rule of Six).
Technical Support Center: p-SF5-Phenyl Azide Thermal Stability & Handling
Welcome to the Technical Support Center for p-SF5-phenyl azide (4-(pentafluorosulfanyl)phenyl azide) and its derivatives. This guide is designed for researchers, chemists, and drug development professionals working with...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for p-SF5-phenyl azide (4-(pentafluorosulfanyl)phenyl azide) and its derivatives. This guide is designed for researchers, chemists, and drug development professionals working with pentafluorosulfanyl-substituted aryl azides.
The pentafluorosulfanyl (
) group imparts exceptional chemical, thermal, and metabolic stability, high electronegativity, and lipophilicity, making it a highly sought-after motif in modern drug discovery [1]. However, the azide moiety remains an energetic functional group. This guide addresses the critical causality behind its thermal behavior, provides self-validating safety protocols, and troubleshoots common experimental bottlenecks.
Part 1: Core FAQs on Thermal Stability & Decomposition
Q1: What is the exact decomposition temperature (
) of p-SF5-phenyl azide?A: While the group is extremely stable, the azide moiety itself governs the molecule's thermal ceiling. Generally, aryl azides undergo exothermic decomposition (loss of ) between 140 °C and 170 °C . The strongly electron-withdrawing group stabilizes the ground state of the molecule, typically pushing the onset of thermal decomposition toward the higher end of this range (e.g., >150 °C) compared to electron-rich aryl azides. However, because decomposition is highly exothermic and autocatalytic, bulk heating above 100 °C without a heat sink is considered a severe explosion hazard.
Q2: How does the
group mechanically alter the decomposition pathway?A: When p-SF5-phenyl azide is subjected to thermal activation (or low-energy photoexcitation), it extrudes nitrogen gas to generate a singlet nitrene. The group acts as a powerful electronic activator; its extreme electron-withdrawing nature stabilizes this highly reactive singlet nitrene intermediate [2]. This stabilization lowers the activation barrier for subsequent reactions, such as dearomative -insertion or 6π-electrocyclization, which is why these azides are highly effective in skeletal editing and click chemistry [1, 2].
Q3: Can I store p-SF5-phenyl azide at room temperature?A: Yes, for short-to-medium durations. Unlike aliphatic azides, p-SF5-phenyl azide and derivatives like 3,5-bis(pentafluorosulfanyl)phenyl azide are relatively stable at room temperature [1]. However, for long-term storage and to prevent gradual degradation or photolytic nitrogen extrusion, it must be stored at -20 °C in the dark , preferably under an inert argon atmosphere.
Part 2: Troubleshooting Guide for Experimental Workflows
Issue 1: Unexplained Pressure Buildup or Reactor Failure During Heating
The Causality: Heating neat p-SF5-phenyl azide or highly concentrated solutions near its
triggers rapid evolution. If the reaction vessel is sealed, the sudden gas expansion causes catastrophic overpressurization.
The Solution: Never heat aryl azides above 80 °C in a sealed system without prior thermodynamic profiling. Implement a self-validating thermal analysis loop (see Protocol A below) to determine the exact onset temperature of your specific batch, as trace impurities (e.g., residual diazonium salts from synthesis[3]) can drastically lower the
.
Issue 2: Low Yields in CuAAC / RuAAC Click Reactions
The Causality: Operating click reactions at elevated temperatures (>80 °C) to force sluggish substrates can induce competitive thermal decomposition of the azide into a nitrene, bypassing the desired 1,3-dipolar cycloaddition pathway.
The Solution: Keep the reaction temperature between 25 °C and 65 °C. The
group sufficiently activates the azide for highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Ruthenium-Catalyzed (RuAAC) reactions at lower temperatures. If the reaction is slow, optimize the catalyst ligand (e.g., TBTA or THPTA) rather than increasing the heat.
Part 3: Quantitative Data Summary
The following table summarizes the thermal and physical properties of relevant aryl azides to aid in comparative experimental design.
Compound
Estimated Onset (°C)
Nitrene Stabilization
Primary Application
Storage Requirement
Phenyl Azide (Unsubstituted)
140 - 150 °C
Low
Baseline reference
-20 °C, Dark
p-SF5-Phenyl Azide
150 - 165 °C
High (via inductive effect)
Click chemistry, Skeletal editing
-20 °C, Dark
3,5-bis(SF5)-Phenyl Azide
155 - 170 °C
Very High
Antitumor triazole synthesis [1]
-20 °C, Dark
p-NO2-Phenyl Azide
~160 °C
High
Photoaffinity labeling
-20 °C, Dark
Part 4: Standard Operating Procedures (SOPs)
Protocol A: Self-Validating DSC/TGA Workflow for Azide Thermal Profiling
Trustworthiness in scale-up requires empirical validation. Never rely solely on literature
values for energetic materials, as batch-specific impurities alter kinetics.
Sample Preparation: Isolate 1–3 mg of the synthesized p-SF5-phenyl azide. Place it into a gold-plated or high-pressure stainless steel Differential Scanning Calorimetry (DSC) crucible. Do not use standard aluminum pans for azides, as the exothermic burst can rupture them.
Purge: Purge the DSC furnace with dry Nitrogen at 50 mL/min to prevent oxidative interference.
Dynamic Heating Ramp: Program a heating rate of 5 °C/min from 25 °C to 250 °C.
Data Analysis: Identify the onset temperature (
) of the exothermic peak.
Validation Rule: The absolute maximum allowable reaction temperature for your synthetic workflow must be set to
. If the is 155 °C, do not exceed 105 °C in your reactor.
Protocol B: Safe CuAAC Click Reaction with p-SF5-Phenyl Azide
Adapted from established methodologies for synthesizing SF5-bearing 1,4-triazole scaffolds [1].
Solvent Preparation: Degas a mixture of tert-butanol and water (1:2 v/v) by sparging with argon for 15 minutes.
Reagent Loading: To a round-bottom flask, add the terminal alkyne (1.0 equiv) and p-SF5-phenyl azide (1.05 equiv).
Catalyst Addition: Add
(5 mol%) and sodium ascorbate (10 mol%). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
Reaction: Stir the mixture at room temperature (20–25 °C). The electron-withdrawing
group accelerates the cycloaddition, typically reaching completion within 2–12 hours without the need for hazardous heating.
Workup: Extract with ethyl acetate, wash with brine, dry over
, and concentrate under reduced pressure (bath temperature < 40 °C).
Part 5: Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways of p-SF5-phenyl azide: the safe, catalytic click chemistry pathway versus the hazardous thermal decomposition pathway.
Caption: Divergent reactivity pathways of p-SF5-phenyl azide highlighting catalytic cycloaddition vs. thermal nitrene generation.
References
Bis(pentafluorosulfanyl)phenyl Azide as an Expeditious Tool for Click Chemistry toward Antitumor Pharmaceuticals
ChemMedChem (via ResearchGate)
URL:[Link]
Conversion of Aryl Azides to Aminopyridines (Skeletal Editing via Singlet Nitrenes)
ResearchGate
URL:[Link]
Synthesis of 4-(pentafluorosulfanyl)
Troubleshooting
Part 1: The Science of the Separation (Physicochemical Rationale)
Welcome to the Technical Support Center for advanced fluorinated building blocks. As a Senior Application Scientist, I have designed this guide to address the unique intersection of two highly specialized chemical moieti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced fluorinated building blocks. As a Senior Application Scientist, I have designed this guide to address the unique intersection of two highly specialized chemical moieties: the hyper-lipophilic pentafluorosulfanyl (SF5) group and the energetically sensitive azide (-N₃) group.
Purifying SF5-phenyl azide via silica gel chromatography requires abandoning standard polarity assumptions. This guide provides the physicochemical causality behind each experimental choice, a self-validating purification protocol, and a diagnostic troubleshooting matrix.
The pentafluorosulfanyl (SF5) group is often referred to as a "super-trifluoromethyl" group due to its extreme properties[1]. Its unique octahedral geometry creates a dense, highly hydrophobic shield around the sulfur atom. When attached to an aryl azide, it drastically alters the molecule's interaction with the silica gel stationary phase.
To successfully purify this compound, you must account for the quantitative differences between SF5 and traditional electron-withdrawing groups (Table 1).
) | 1.51 | 1.09 | Drastic reduction in retention time on normal-phase silica[2]. |
| Electronegativity (Hammett ) | 0.68 | 0.54 | Strong electron-withdrawing nature stabilizes the aromatic ring. |
| Geometry | Octahedral | Tetrahedral | Increased steric bulk prevents strong hydrogen bonding with silica silanols. |
Because of this extreme lipophilicity, standard solvent gradients (e.g., Hexane/Ethyl Acetate mixtures) will often cause the SF5-phenyl azide to co-elute with the solvent front.
Table 2: Solvent System Optimization for SF5-Aryl Azides
| Solvent System (v/v) | Elution Strength (
) | Expected | Recommendation |
| :--- | :--- | :--- | :--- |
| 100% Hexane | 0.01 | 0.35 - 0.45 | Optimal. Provides the best resolution from polar byproducts. |
| 95:5 Hexane:EtOAc | 0.04 | 0.70 - 0.85 | Too strong. High risk of co-elution with unreacted starting materials. |
| 100% Pentane | 0.00 | 0.25 - 0.35 | Alternative. Use if 100% hexane fails to resolve closely eluting impurities. |
Part 2: Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system . By integrating non-destructive UV monitoring and orthogonal IR spectroscopy, you verify the integrity of the sensitive azide group at every critical juncture before proceeding.
Materials Required:
Silica Gel 60 (230-400 mesh)
HPLC-grade Hexane (or Pentane)
Amber glassware (or aluminum foil)
TLC plates (Silica gel 60 F254)
Rotary evaporator with a precise water bath
Step-by-Step Methodology:
Preparation & Column Packing:
Action: Slurry pack the silica gel column using 100% hexane.
Causality: Conditioning the column in a strictly non-polar environment prevents premature elution of the hyper-lipophilic SF5-phenyl azide.
Sample Loading:
Action: Dissolve the crude mixture in the absolute minimum volume of hexane. If the crude is slightly insoluble, add a single drop of dichloromethane (DCM). Apply evenly to the top of the silica bed.
Causality: Minimizing polar solvents during loading prevents "band broadening" and sample streaking.
Isocratic Elution:
Action: Elute the column isocratically with 100% hexane. Collect small fractions in amber glass test tubes.
Causality: Aryl azides are highly photosensitive. Ambient laboratory lighting can trigger slow photolytic degradation; amber glass prevents this[3].
Action: Spot fractions on TLC plates and visualize strictly under UV light (254 nm). Do not use heat-activated chemical stains (e.g., PMA or anisaldehyde).
Causality: Heating an azide on a silica plate will cause it to decompose, giving false-negative purity readings.
Orthogonal Validation (Self-Validation Step 2):
Action: Take a 10 µL aliquot of the pooled fractions and run an ATR-IR spectrum. Look for a sharp, intense asymmetric stretching band at ~2100–2120 cm⁻¹ .
Causality: This confirms the azide functional group survived the column intact[4].
Concentration:
Action: Evaporate the solvent under reduced pressure. Strictly maintain the water bath temperature at
30 °C.
Causality: Thermal activation causes the azide to extrude
gas, generating a highly reactive nitrene that will destroy your product[3].
Fig 1. Step-by-step self-validating chromatographic workflow for SF5-phenyl azide purification.
Part 3: Diagnostic Q&A (Troubleshooting)
Q: My product is eluting in the solvent front, even when I use a very weak 95:5 Hexane:Ethyl Acetate gradient. How do I fix this?A: You are underestimating the lipophilicity of the pentafluorosulfanyl group. The SF5 moiety has a Hansch
constant of 1.51, making it vastly more hydrophobic than standard halogens or CF3 groups[2]. Ethyl acetate, even at 5%, is too polar. Switch to an isocratic 100% hexane system. If co-elution persists, drop the solvent polarity entirely to 100% pentane.
Q: I had a great yield off the column, but after rotary evaporation, my NMR shows a mess of complex aromatic peaks and no azide. What happened?A: You thermally degraded your product during solvent removal. Aryl azides are thermodynamically primed to extrude nitrogen gas (
). When exposed to heat (often > 70 °C, but accelerated under vacuum concentration), the azide collapses into a highly reactive nitrene intermediate[3]. This nitrene rapidly undergoes C-H insertion with residual solvents or dimerizes into azo compounds. You must keep your rotary evaporator water bath below 30 °C.
Q: How can I verify the purity of my fractions if I cannot use standard TLC heating stains?A: Implement the self-validating IR workflow described in the SOP. Because azides are UV active but decompose upon heating, IR spectroscopy is the most reliable orthogonal method. The azide group exhibits a highly distinct, strong asymmetric stretch at 2100–2120 cm⁻¹[4]. If this peak is present and the UV spot is singular, your fraction is pure and intact.
Fig 2. Diagnostic logic tree addressing common chromatographic failures for SF5-aryl azides.
References
Bis(pentafluorosulfanyl)phenyl azide as an expeditious tool for click chemistry toward antitumor pharmaceuticals.ChemMedChem / PubMed.
One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines.SciELO.
Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers.NIH / PMC.
Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption.RSC Publishing.
Investigation on the isotopic exchange radiofluorination of the pentafluorosulfanyl group.Organic & Biomolecular Chemistry (RSC Publishing).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Low Yields in Pentafluorosulfanyl (SF5) Phenyl Azide Cycloadditions
Department: Advanced Synthesis & Medicinal Chemistry Support
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Super-Trifluoromethyl" Paradox
Welcome to the technical support hub for SF5 chemistry. You are likely here because your CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reaction—usually a robust "click" transformation—is failing with your SF5-phenyl azide substrates.
The Core Problem: While the SF5 group (pentafluorosulfanyl) is often called a "super-trifluoromethyl" group due to its high electronegativity and lipophilicity, it introduces unique physicochemical hurdles. Unlike standard phenyl azides, SF5-phenyl azides combine extreme lipophilicity with significant steric bulk (the SF5 group is larger than a tert-butyl group in some dimensions).
Low yields in these systems are rarely due to intrinsic electronic deactivation. They are almost always caused by phase separation (solubility) or steric blocking of the copper metallacycle intermediate.
Diagnostic Troubleshooting Guide (Q&A)
Category A: The Reaction Mixture Appearance
Q: My reaction mixture turned cloudy/milky immediately upon adding the catalyst. Yield is <10%. What happened?A: You have a phase separation issue, not a reactivity issue.
SF5-phenyl azides are hyper-lipophilic. The standard "Click" solvent system—tert-butanol/water (1:1)—is often too polar for these substrates. The azide precipitates out of the aqueous phase where the copper/ascorbate catalyst resides.
Fix: Switch to a THF/Water (4:1) or DCM/Water (1:1 with vigorous stirring) system.
Advanced Fix: Use a lipophilic ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) which is soluble in organic solvents, rather than the water-soluble THPTA.
Q: The reaction mixture turned green/blue and the reaction stalled. Why?A: Your Cu(I) catalyst has oxidized to Cu(II) (inactive).
This is the "Kiss of Death" for CuAAC. SF5-azides can be slower to react due to steric bulk, leaving the catalyst vulnerable to ambient oxygen for longer periods.
Fix:
Degas solvents thoroughly (sparge with Argon for 15 mins).
Increase Sodium Ascorbate loading to 5 equivalents relative to Copper.
Add a sacrificial reducing agent or perform the reaction in a glovebox if available.
Category B: Reactivity & Kinetics
Q: I am using an ortho-SF5 phenyl azide. The starting material is unconsumed even after 24 hours. Should I heat it?A: Proceed with extreme caution. Steric hindrance is the likely culprit.
The SF5 group is bulky (
). An ortho-SF5 group effectively shields the azido group, preventing the formation of the necessary copper-azide-alkyne metallacycle.
The Risk: Heating aryl azides generally risks decomposition into nitrenes (releasing
). While SF5 stabilizes the ring, thermal decomposition is still a risk above 80°C.
Fix:
Increase catalyst loading (up to 10-20 mol% Cu).
Use Microwave irradiation (40-50°C, 30 mins) rather than conventional heating.
Ligand Switch: Use a smaller, more active ligand system if TBTA fails.
Q: Can I use SPAAC (Copper-free click) with DBCO instead?A: Likely not efficiently.
Standard SPAAC relies on the nucleophilicity of the azide (HOMO) reacting with the strained alkyne (LUMO). The SF5 group is strongly electron-withdrawing (
), which lowers the azide's HOMO, significantly reducing the rate of reaction with standard cyclooctynes. You will likely see very slow kinetics compared to a standard phenyl azide.
Visualizing the Failure Points
The following diagram illustrates the mechanistic bottlenecks specific to SF5-azides.
Figure 1: Decision tree for diagnosing yield failures in SF5-phenyl azide cycloadditions.
Optimized Experimental Protocol
This protocol is engineered specifically for lipophilic, electron-deficient azides .
Reagents
Azide: SF5-Phenyl Azide derivative (1.0 equiv)
Alkyne: Terminal alkyne (1.1 equiv)
Solvent: THF : Water (4 : 1 ratio) — Crucial for SF5 solubility.
Catalyst Source:
(5 mol%)
Ligand: TBTA (5 mol%) — Better for organic-heavy solvent mixes than THPTA.
Reductant: Sodium Ascorbate (20 mol%) — 4x excess relative to Cu to prevent oxidation.
Step-by-Step Workflow
Dissolution (Organic Phase): In a reaction vial, dissolve the SF5-azide (1.0 eq), alkyne (1.1 eq), and TBTA ligand (0.05 eq) in THF. Ensure the solution is perfectly clear.
Catalyst Prep (Aqueous Phase): In a separate micro-tube, dissolve
(0.05 eq) and Sodium Ascorbate (0.20 eq) in deionized water. The water volume should be 1/4th of the THF volume.
Degassing (Critical): Bubble Argon or Nitrogen gas through both solutions separately for 5-10 minutes.
Why? SF5-azides react slower; oxygen exclusion ensures the catalyst survives the extended reaction time.
Initiation: Add the aqueous Cu/Ascorbate solution to the THF mixture via syringe.
Observation: The mixture should remain homogenous or turn slightly turbid but should not separate into two distinct clear layers immediately.
Incubation: Stir at Room Temperature for 12–18 hours.
Monitoring: Use TLC or LCMS. If conversion is <50% at 6 hours, warm to 40°C.
Workup: Dilute with Ethyl Acetate, wash with Ammonium Chloride (sat. aq.) to remove copper, then brine. Dry over
.
Comparative Data: Solvent Effects
The table below highlights why the standard protocol fails and the lipophilic protocol succeeds for SF5 compounds.
Variable
Standard Protocol
SF5-Optimized Protocol
Mechanistic Rationale
Solvent System
tBuOH / (1:1)
THF / (4:1)
SF5 is highly lipophilic; requires high organic content to prevent precipitation.
Ligand
None or THPTA
TBTA
TBTA is more soluble in THF/DCM; stabilizes Cu(I) in organic media.
Ascorbate Ratio
1.5 - 2.0 equiv (vs Cu)
4.0 - 5.0 equiv (vs Cu)
Slower kinetics of SF5-azides require longer catalyst lifespan.
Typical Yield
15 - 30% (Precipitation)
85 - 95%
Homogenous catalysis ensures efficient turnover.
References
Savoie, P. R., & Welch, J. T. (2015).[1] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[2][3][4][5][6][7][8][9] Chemical Reviews, 108(8), 2952–3015. Link
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link
Lumiprobe Tech Support. (2024). Troubleshooting Click Chemistry Protocols. Link
Author: BenchChem Technical Support Team. Date: March 2026
Ticket Category: Synthetic Chemistry / Functional Group Tolerance
Topic: Compatibility of Pentafluorosulfanyl (
) with Reducing Agents
Status: Active
Technician: Senior Application Scientist
Executive Summary
The pentafluorosulfanyl (
) group, often termed "super-trifluoromethyl," is characterized by extreme chemical robustness, high lipophilicity, and strong electron-withdrawing properties. For researchers planning reduction sequences, the core directive is simple: The group is generally inert to standard reducing environments.
Its steric bulk (the fluorine shell protects the sulfur atom) and high S–F bond energy (approx. 320–350 kJ/mol) render it stable against catalytic hydrogenation, metal hydrides, and most dissolving metal conditions. Troubleshooting usually arises not from the decomposition of the
group, but from its profound electronic influence on neighboring reactive centers.
Module 1: Hydride Reducing Agents (
,
, DIBAL-H)
User Question:
“I need to reduce an ester to an alcohol on a scaffold containing an
group. Will Lithium Aluminum Hydride () defluorinate or degrade the moiety?”
Technician Response:
No,
will not degrade the group. The functionality is chemically orthogonal to nucleophilic hydride attack. You can safely employ aggressive aluminum hydrides or milder borohydrides.
Key Mechanistic Insight:
The sulfur atom in
is hypervalent and sterically shielded by five fluorine atoms arranged in a square bipyramidal geometry. This "fluorine sheath" prevents the approach of nucleophiles (like hydride ) to the central sulfur atom.
Compatibility Matrix: Hydride Reagents
Reagent
Compatibility
Notes
Sodium Borohydride ()
✅ Excellent
Standard conditions (MeOH/EtOH). Safe for aldehydes/ketones in presence of .
Lithium Aluminum Hydride ()
✅ Excellent
Safe for esters/amides/acids alcohols/amines.[1] No S-F cleavage observed.
DIBAL-H
✅ Excellent
Safe for controlled reductions (e.g., ester aldehyde) at -78°C.
Borane-THF ()
✅ Excellent
Safe for carboxylic acid reduction.
Sodium Cyanoborohydride
✅ Excellent
Safe for reductive aminations.
Visual Workflow: Hydride Selection
Figure 1: Decision tree for hydride selection in
-containing scaffolds. The functional group dictates the reagent; the group does not impose limitations.
Module 2: Catalytic Hydrogenation (
/ Metal)
User Question:
“I am trying to reduce a nitro group to an aniline. My molecule has an
group on the same aromatic ring. Will Pd/C and Hydrogen gas cause hydrodefluorination?”
Technician Response:
The
group is stable to standard catalytic hydrogenation conditions. Unlike aryl chlorides or bromides, which often undergo hydrogenolysis (C-X bond cleavage) under Pd/C + , the C- bond is remarkably robust due to its high bond dissociation energy.
Troubleshooting Tip (Electronic Effects):
Because
is strongly electron-withdrawing (), it deactivates the aromatic ring. While this doesn't destabilize the group, it can make the nitro group reduction slightly more sluggish compared to a toluene derivative. You may need to increase hydrogen pressure (e.g., from 1 atm to 50 psi) or temperature slightly if the reaction stalls.
Standard Protocol: Nitro Reduction in Presence of
Objective: Selective reduction of 3-nitro-1-(pentafluorosulfanyl)benzene to 3-amino-1-(pentafluorosulfanyl)benzene.
Preparation: Dissolve substrate (1.0 equiv) in MeOH or EtOH (0.1 M concentration).
Catalyst: Add 10 wt% Pd/C (0.05–0.1 equiv by weight of metal).
Note:
(Adams' catalyst) is also compatible.
Atmosphere: Purge vessel with
, then introduce (balloon pressure or 1–3 bar).
Reaction: Stir vigorously at Room Temperature (RT) for 2–6 hours.
Monitoring: Monitor by TLC/LCMS. The aniline product will be significantly more polar.
Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate.
Validation: Check
NMR. The multiplet (typically a doublet of pentets) should remain unchanged.
Module 3: Dissolving Metals & Radical Chemistry
User Question:
“Can I use Samarium Diiodide (
) or Birch reduction conditions?”
Technician Response:
This is the "Caution Zone." While
is generally stable, its strong electron-withdrawing nature activates the aromatic ring toward single-electron transfer (SET) mechanisms.
(Samarium Diiodide): generally Compatible .
is typically used for ketone reductions or radical cyclizations. The group does not readily accept single electrons to undergo fragmentation in the same way an iodide or bromide would.
Birch Reduction (Li/Na in
):Proceed with Caution .
The
group activates the ring for reduction. While the group itself usually survives, the regioselectivity of the reduction (ipso vs. meta) is heavily influenced by the group.
Risk: Extreme dissolving metal conditions can theoretically lead to defluorination if the radical anion intermediate is stabilized long enough, though this is rare in practice compared to
.
Module 4: Electronic "Troubleshooting"
The most common issue users face is not the failure of the
group, but unexpected reactivity of other groups due to the group's electronics.
Scenario: You are reducing a ketone adjacent to an
group (an ketone).
Observation: The reaction is extremely fast, or the resulting alcohol is unstable.
Root Cause: The strong inductive effect (
) of the makes the carbonyl carbon highly electrophilic.
Solution: Use milder reducing agents (e.g.,
at -78°C) to prevent over-reduction or side reactions. Be aware that the resulting alcohol is significantly more acidic ( drop of ~2–3 units) than a non-fluorinated analog.
Visual Mechanism: Electronic Influence
Figure 2: The inductive effect of the
group increases the electrophilicity of adjacent carbonyls, facilitating rapid hydride attack.
References
Savoie, P. R., & Welch, J. T. (2015).[2][3][4] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.[4]
Sowaileh, M. F., et al. (2017).[2] The Pentafluorosulfanyl Group as a Bioisostere in Drug Discovery.[5] ChemMedChem, 12(19), 1481–1490.
BenchChem Technical Support. (2025). Stability of SF5-Functionalized Molecules: Troubleshooting Guide.
Winter, R. W., & Gard, G. L. (2004). Synthesis of SF5-benzene derivatives. Journal of Fluorine Chemistry, 125(4), 549-552.
19F NMR chemical shift of pentafluorosulfanyl SF5 group
This guide details the 19F NMR characterization of the pentafluorosulfanyl ( ) group, a "super-trifluoromethyl" motif increasingly used in drug discovery for its high lipophilicity and metabolic stability. Technical Guid...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the 19F NMR characterization of the pentafluorosulfanyl (
) group, a "super-trifluoromethyl" motif increasingly used in drug discovery for its high lipophilicity and metabolic stability.
Technical Guide: 19F NMR Profiling of the Pentafluorosulfanyl (
) Group
Executive Summary
The pentafluorosulfanyl group (
) is a hypervalent sulfur(VI) fluoride often termed "super-trifluoromethyl." Unlike the trifluoromethyl group (), which appears as a singlet in the negative chemical shift range (approx. -63 ppm), the group exhibits a distinct positive chemical shift (relative to ) and a characteristic (or ) spin system . This guide provides the specific spectral parameters, coupling constants, and acquisition protocols required for accurate identification and quantification.
19F NMR Spectral Profile
The
group possesses square pyramidal geometry ( symmetry), resulting in two distinct fluorine environments:
Axial Fluorine (
): One fluorine atom at the apex.
Equatorial Fluorines (
): Four equivalent fluorine atoms at the base.
Chemical Shift & Coupling Constants
Unlike most organofluorine compounds (which resonate upfield of
), resonances are typically downfield (positive) .
Parameter
Value / Range
Multiplicity
Description
Equatorial ()
+60 to +70 ppm
Doublet ()
Split by the single axial fluorine.
Axial ()
+80 to +90 ppm
Pentet ()
Split by the four equatorial fluorines.
Coupling ()
140 – 150 Hz
N/A
Strong geminal coupling between and .
Note: Values are referenced to
( ppm). In some literature using or as reference, shifts must be corrected.
Visualizing the Spin System
The following diagram illustrates the scalar coupling network defining the
signature.
Figure 1: The AX4 spin system of the SF5 group. The axial fluorine couples to four equatorial fluorines, creating a pentet, while the equatorial fluorines couple to the single axial fluorine, creating a doublet.[1]
Comparative Analysis: SF5 vs. Alternatives
The
group is often compared to , , and . However, its NMR behavior and electronic properties are distinct.[2]
is more electron-withdrawing () than (), leading to the extreme downfield shift.
Resolution: The large shift separation between
signals and standard organic fluorines (typically -60 to -200 ppm) eliminates spectral overlap, making an excellent "reporter" tag for 19F NMR screening.
Experimental Protocol
To ensure high-quality data acquisition for
-containing compounds, follow this optimized workflow.
A. Sample Preparation
Solvent:
or . (Note: shifts are relatively solvent-insensitive, but solubility is key).
Concentration: >5 mM for rapid acquisition;
has 5 fluorine atoms, providing high sensitivity (5x signal vs 1F).
Reference: Internal
(0 ppm) is preferred. If using -trifluorotoluene as internal standard, set it to -63.72 ppm.
B. Acquisition Parameters (Bruker/Varian)
Spectral Width (SW):Critical. Set SW to at least 300 ppm (-100 ppm to +200 ppm).
Reason: You must capture the
signals (+60 to +90 ppm) and any other fluorines or the reference (0 or -63 ppm). Standard setups often default to -200 to 0 ppm, which will cut off the signal.
Transmitter Offset (O1P): Center at +10 ppm .
Pulse Sequence: Standard zgfhigqn (1H-decoupled 19F) or zg (coupled).
Recommendation: Run coupled first to observe the diagnostic Doublet/Pentet pattern. Decoupling protons (
) will not collapse the F-F coupling (), so the pattern persists.
Relaxation Delay (D1): 2–5 seconds.
fluorines generally have efficient relaxation, but ensure D1 > for quantitative integration.
C. Troubleshooting
Issue: No signal observed.
Fix: Check Spectral Width.[1][3][8][9][10] Ensure the window covers +100 ppm.
Issue: Complex multiplets.
Fix: This is expected.[2] The pentet is often low intensity (1/4th the height of the doublet integral-wise, but split into 5 lines). Zoom in at +80-90 ppm.
Case Study: Phenylsulfur Pentafluoride
Compound:
(Phenylsulfur pentafluoride)
Solvent:
Signal A (
): +63.7 ppm, Doublet, Hz, Integral = 4F.
Signal B (
): +84.0 ppm, Pentet, Hz, Integral = 1F.
Interpretation: The 1:4 integration ratio and the mutual 148 Hz coupling constant unambiguously confirm the intact
group.
References
Siffrin, V., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Sensors. Link
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. Link
Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Classic reference for positive shift convention).
Altmeder, M., et al. (2010). The Pentafluorosulfanyl Group: A New Tool in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry. Link
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development and materials science, the pentafluorosulfanyl (SF₅) group has emerged as a highly sought-after structural motif. Often referred to as a "super-trifluoromethyl" group, the SF₅ moiety imparts exceptional lipophilicity, chemical stability, and a profound electron-withdrawing effect on aromatic systems. For researchers utilizing p-SF₅-phenyl azide in click chemistry (CuAAC) or photoaffinity labeling, tracking the reaction progress via infrared (IR) spectroscopy is a standard analytical procedure.
This guide provides an in-depth comparative analysis of the characteristic asymmetric azide stretch (
) in p-SF₅-phenyl azide. By contrasting its spectral behavior with other substituted phenyl azides, we elucidate the fundamental causality between the electronic nature of the SF₅ group and its corresponding IR spectral shift.
Mechanistic Causality: Electronic Tuning of the Azide Stretch
To effectively utilize IR spectroscopy for reaction monitoring, one must understand the causality behind the vibrational shifts. The azide group is of a dual electronic nature and exists as a resonance hybrid primarily between two structures:
The exact wavenumber of the asymmetric stretching vibration (
), which typically falls between 2100–2150 cm⁻¹, is highly sensitive to the electronic properties of the para-substituent on the phenyl ring, as demonstrated in foundational studies on the1 [1].
Electron-Donating Groups (EDGs): Substituents like -OCH₃ push electron density into the ring, stabilizing the
resonance form. This increases the double-bond character across the nitrogen atoms, lowering the energy required for the stretch and shifting the absorption to a lower wavenumber (e.g., ~2105 cm⁻¹).
Electron-Withdrawing Groups (EWGs): The SF₅ group is a massive electron sink, possessing a very strong inductive (-I) and mesomeric (-M) effect (Hammett constant
). As detailed in literature covering 2 [2], this extreme electron-withdrawing nature pulls electron density away from the azide moiety. This stabilizes the resonance contributor. The increased triple-bond character of the terminal N-N bond requires significantly more energy to stretch, thereby causing a distinct blue shift in the IR spectrum, placing the stretch for p-SF₅-phenyl azide in the 2125–2135 cm⁻¹ range.
Comparative Quantitative Data
The table below summarizes the quantitative relationship between the electronic nature of various para-substituents and their corresponding azide IR stretching frequencies. This predictable linear relationship allows researchers to confidently assign IR bands during the synthesis of novel SF₅-aromatics.
Substituent (para)
Hammett Constant ()
Electronic Nature
Characteristic (cm⁻¹)
-OCH₃
-0.27
Strong EDG
~2105
-CH₃
-0.17
Weak EDG
~2110
-H
0.00
Neutral (Reference)
~2116
-CF₃
+0.54
Strong EWG
~2124
-SF₅
+0.68
Very Strong EWG
~2125–2135
-NO₂
+0.78
Very Strong EWG
~2128–2140
Self-Validating Experimental Protocol: Synthesis and IR Characterization
To ensure high trustworthiness and reproducibility, the following protocol outlines the synthesis of p-SF₅-phenyl azide using a modern, self-validating ionic liquid methodology derived from3 [3].
Causality of Solvent Choice: Traditional aqueous diazotization is often incompatible with highly electrophilic species. Utilizing a "dry" diazotization followed by azidation in an ionic liquid ([BMIM][BF₄]) stabilizes the highly reactive SF₅-diazonium intermediate, suppressing side reactions and facilitating a clean nucleophilic substitution.
Step 1: Dry Diazotization
Preparation: Dissolve 4-(pentafluorosulfanyl)aniline in cold, anhydrous CH₂Cl₂ under an inert atmosphere.
Isolation: Filter the resulting precipitate and wash with cold MeCN/ether to yield 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate as a pale-yellow solid.
Validation Checkpoint 1: Perform an immediate ATR-FTIR scan of the solid. The success of this step is confirmed by a sharp diazonium
stretch at 2309 cm⁻¹ . This unusually high frequency (compared to typical diazonium salts at ~2270 cm⁻¹) is the direct spectral signature of the extreme deactivating inductive effect of the p-SF₅ group. Do not proceed if this peak is absent.
Step 2: Azidation in Ionic Liquid
Reaction Setup: Dissolve the validated 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]).
Azide Introduction: Add a stoichiometric excess of trimethylsilyl azide (TMS-N₃).
Incubation: Stir the mixture for 5 minutes at room temperature. The ionic liquid environment lowers the activation energy barrier for the substitution, allowing for rapid conversion without thermal degradation.
Extraction: Extract the mixture rigorously with hexane (3x) and evaporate the combined organic layers under reduced pressure to yield p-SF₅-phenyl azide as a pure, colorless oil.
Validation Checkpoint 2: Perform a final ATR-FTIR scan. The reaction is deemed successful when the 2309 cm⁻¹ diazonium band completely disappears, replaced by a strong, characteristic asymmetric azide stretch (
) at ~2130 cm⁻¹ .
Pathway & Workflow Visualization
Figure 1: Synthesis workflow and electronic causality of the p-SF5-phenyl azide IR stretch.
References
Title: Infrared spectra of heterocumulenes. IV. The influence of substituents on the vas(NNN)
Title: Organofluorine Compounds in Biology and Medicine
Source: ResearchGate
URL
Title: US9238660B1 - Synthesis of 4-(pentafluorosulfanyl)
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rise of the SF₅ Group and the Utility of NMR
In the landscape of modern drug development and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. Among these, the pentafluoro-λ⁶-sulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" moiety.[1] Its unique combination of properties—including extreme kinetic stability, high electronegativity, and significant lipophilicity—makes it an invaluable tool for enhancing the metabolic stability, binding affinity, and membrane permeability of bioactive molecules and advanced materials.[1][2]
Paired on an aromatic ring with another functional group of significant interest, the azide (–N₃), the resulting molecule, 1-azido-4-(pentafluoro-λ⁶-sulfanyl)benzene, presents a fascinating case for spectroscopic analysis. The azide group is not merely a precursor for "click" chemistry; its electronic properties are nuanced, acting primarily as an inductive electron-withdrawing group with a complex, context-dependent resonance contribution.[3][4]
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-azido-4-(pentafluoro-λ⁶-sulfanyl)benzene. As direct experimental data for this specific compound is not widely published, we will construct a detailed prediction based on first principles and robust comparative data from analogous structures. We will dissect the powerful and additive electronic effects of the SF₅ and azide substituents on the aromatic proton environment, offering a clear rationale for the expected chemical shifts and coupling patterns. This analysis serves as a practical reference for researchers synthesizing or characterizing molecules within this important chemical space.
Predicted ¹H NMR Spectrum of 1-azido-4-(pentafluoro-λ⁶-sulfanyl)benzene
The ¹H NMR spectrum of a substituted benzene is exquisitely sensitive to the electronic nature of its substituents. The analysis of 1-azido-4-(pentafluoro-λ⁶-sulfanyl)benzene is predicated on understanding the individual and combined influence of the SF₅ and N₃ groups on the aromatic ring.
Causality of Substituent Effects
The Pentafluorosulfanyl (SF₅) Group: This group is one of the most strongly electron-withdrawing and deactivating groups used in organic synthesis.[5] Its powerful inductive effect significantly reduces electron density across the entire aromatic ring. Consequently, the aromatic protons are strongly "deshielded," meaning they experience a greater effective magnetic field and resonate at a higher frequency (further downfield) compared to unsubstituted benzene (δ ≈ 7.3 ppm).[6]
The Azido (N₃) Group: The azide group is also inductively electron-withdrawing, though less so than the SF₅ group. Studies on azidophenols have shown its inductive effect is comparable to halogens like chlorine, while its resonance effect is minimal and can vary depending on the electronic demands of the system.[3][4] It will contribute to the overall deshielding of the aromatic protons.
Spectral Prediction
Based on these electronic properties and the molecule's symmetry, we can predict the key features of its ¹H NMR spectrum.
Symmetry and Signal Number: Due to the para (1,4) substitution pattern, the molecule possesses a C₂ axis of symmetry. This renders the two protons ortho to the azide group (Hₐ) chemically equivalent, and the two protons ortho to the SF₅ group (Hₑ) chemically equivalent. Therefore, two distinct signals are expected in the aromatic region, each integrating to 2H.
Chemical Shifts (δ): Both signals will be shifted significantly downfield from benzene (δ ≈ 7.3 ppm). The protons adjacent to the extremely electron-withdrawing SF₅ group (Hₑ) will be the most deshielded and are predicted to appear at the lowest field (highest ppm value). The protons adjacent to the azide group (Hₐ) will be less deshielded and appear relatively upfield of Hₑ.
Multiplicity and Coupling Constants (J):
¹H-¹H Coupling: The molecule constitutes an AA'BB' spin system, which often simplifies to appear as a first-order AA'XX' system. This results in two distinct doublets. The coupling between the adjacent Hₐ and Hₑ protons (³JHH, ortho-coupling) is expected to be in the typical range of 8.0–9.0 Hz.
¹H-¹⁹F Coupling: A crucial feature of SF₅-aromatics is the potential for long-range coupling between the aromatic protons and the fluorine nuclei. The four equatorial fluorines of the SF₅ group are five bonds away from the adjacent Hₑ protons. This long-range coupling (⁵JHF) may introduce additional fine splitting, causing the Hₑ doublet to appear as a doublet of quintets or, more commonly, as a broadened doublet or a triplet-like structure if the resolution is insufficient.[7] The Hₐ signal is unlikely to show significant ¹H-¹⁹F coupling due to the greater number of bonds separating it from the SF₅ group.
Visualization of Key Structural Features
The following diagram illustrates the molecular structure and the distinct proton environments discussed.
Caption: Molecular structure with distinct proton sets labeled Hₐ and Hₑ.
Comparative Analysis with Alternative Compounds
To contextualize the predicted spectrum, it is instructive to compare it with the known ¹H NMR data of simpler, related molecules. This comparison isolates the effect of each substituent and demonstrates their additive nature.
Azidobenzene vs. Benzene: The protons ortho and para to the azide group are shifted slightly upfield relative to benzene, while the meta protons are shifted slightly downfield. This reflects the complex interplay of the azide's inductive withdrawal and weak resonance donation.[4][8]
Pentafluorosulfanylbenzene vs. Benzene: In stark contrast, all protons in pentafluorosulfanylbenzene are shifted significantly downfield, with the ortho protons experiencing the strongest deshielding effect. This clearly demonstrates the powerful, uniform electron-withdrawing nature of the SF₅ group.[5]
Predicted 1-azido-4-(SF₅)benzene: The predicted chemical shifts for the target compound logically follow from the additive effects of the two substituents. The protons ortho to the azide (Hₐ) are predicted to be in a region similar to the meta protons of azidobenzene, but shifted further downfield by the influence of the para-SF₅ group. The protons ortho to the SF₅ group (Hₑ) are predicted to be in a region similar to the ortho protons of pentafluorosulfanylbenzene, with a smaller electronic contribution from the para-azide group. The distinct, well-separated doublets are a hallmark of this substitution pattern.
Experimental Protocol for High-Quality ¹H NMR Acquisition
To validate these predictions and obtain a high-resolution spectrum, adherence to a rigorous experimental protocol is essential. This protocol is designed for a standard 400 or 500 MHz NMR spectrometer.
Sample Preparation
Mass Measurement: Accurately weigh 5-10 mg of 1-azido-4-(pentafluoro-λ⁶-sulfanyl)benzene.
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice due to its low viscosity and ability to dissolve many organic compounds. Acetone-d₆ or DMSO-d₆ are suitable alternatives if solubility is an issue.
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
Internal Standard: The solvent signal can be used for referencing, but for highest accuracy, add a small amount (1-2 µL) of a tetramethylsilane (TMS) solution to serve as an internal standard (δ = 0.00 ppm).
Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved and the solution is homogeneous.
Spectrometer Setup and Data Acquisition
Instrument Tuning: Insert the sample into the spectrometer. Tune and match the probe for the ¹H frequency to ensure maximum sensitivity and optimal pulse shapes.
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
Acquisition Parameters:
Experiment: Select a standard 1D proton experiment (e.g., zg30 on Bruker systems).
Spectral Width (SW): Set a spectral width of approximately 16 ppm, centered around 6-7 ppm, to ensure all signals (including any potential impurities) are captured.
Pulse Angle (p1): Use a 30° flip angle to allow for a shorter relaxation delay.
Relaxation Delay (d1): Set a delay of 1-2 seconds. This is sufficient for most aromatic protons and allows for rapid data acquisition.
Number of Scans (ns): Acquire 16 or 32 scans for a good signal-to-noise ratio.
Acquisition Time (aq): Aim for an acquisition time of at least 3-4 seconds to ensure good digital resolution.
Data Processing
Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution. Perform the Fourier transform.
Phasing: Carefully and accurately phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
Baseline Correction: Apply an automatic baseline correction algorithm to ensure the baseline is flat and at zero intensity.
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or, if TMS is not used, by referencing the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
Integration and Peak Picking: Integrate the signals to confirm the 2H:2H ratio. Use a peak-picking algorithm to accurately determine the chemical shift and extract coupling constants from the multiplet fine structure.
Workflow for NMR Analysis
The following diagram outlines the logical flow from sample to final interpreted data.
Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and analysis.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69319, Azidobenzene. Retrieved from [Link].
The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link].
SpectraBase. Azidobenzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link].
ResearchGate. Figure S3: (A) 1 H NMR spectra of azobenzene-3,3'-dicarboxylic acid. Retrieved from [Link].
Jawale, H., Mistry, S., Conder, C., & Wenthold, P. G. (2021). Investigation of the Substituent Effects of the Azide Functional Group Using the Gas-Phase Acidities of 3- and 4-Azidophenols. The Journal of Organic Chemistry.
Wikipedia. Pentafluorosulfanylbenzene. Retrieved from [Link].
JoVE. NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link].
ACS Publications. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group. Retrieved from [Link].
The Royal Society of Chemistry. Supporting Information. Retrieved from [Link].
The Royal Society of Chemistry. SI-AuNP-BCN. Retrieved from [Link].
PubChemLite. 1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene (C6H4F5N3S). Retrieved from [Link].
Max Delbrück Center. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group. Retrieved from [Link].
Edgar, M., et al. (2019). NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants in Pentafluorobenzene and Tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Research Repository.
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9696, Pentafluorobenzene. Retrieved from [Link].
ACS Publications. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. Retrieved from [Link].
ResearchGate. The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. Retrieved from [Link].
Withe, J. M., et al. (2017). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids.
RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link].
Micura, R., et al. (2006). Measurement of long-range 1H-19F scalar coupling constants and their glycosidic torsion dependence in 5-fluoropyrimidine-substituted RNA. Journal of the American Chemical Society.
The Royal Society of Chemistry. A Generic Route to Fluoroalkyl-containing Phosphanes. Retrieved from [Link].
ResearchGate. Figure S2: 1 H NMR spectrum of 1-azido-4-propoxybenzene (2). Retrieved from [Link].
National Center for Biotechnology Information. Investigation of the Substituent Effects of the Azide Functional Group Using the Gas-Phase Acidities of 3- and 4-Azidophenols. Retrieved from [Link].
Modgraph. Proton Chemical Shifts in NMR. Part 141. Retrieved from [Link].
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link].
RSC Publishing. Proton chemical shifts in NMR. Part 14. Retrieved from [Link].
Petr Beier Group. New methodologies for the preparation of (pentafluorosulfanyl)benzenes. Retrieved from [Link].
ChemRxiv. Strain-Release-Driven Synthesis of Pentafluorosulfanylated Four-Membered Rings under Energy Transfer Photocatalysis. Retrieved from [Link].
National Center for Biotechnology Information. 4-Aminophenylsulfur pentafluoride. Retrieved from [Link].
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of SF5-Phenyl Azide
Introduction: The Rise of the "Super-Trifluoromethyl" Group in Modern Chemistry In the landscape of pharmaceutical and materials science, the relentless pursuit of molecules with enhanced performance characteristics is p...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rise of the "Super-Trifluoromethyl" Group in Modern Chemistry
In the landscape of pharmaceutical and materials science, the relentless pursuit of molecules with enhanced performance characteristics is paramount. Among the array of functional groups available to chemists, fluorinated motifs are particularly prized for their ability to modulate properties like lipophilicity, metabolic stability, and binding affinity.[1] While the trifluoromethyl (CF3) group has long been a workhorse in this domain, the pentafluorosulfanyl (SF5) group has emerged as a "super-trifluoromethyl" analogue, boasting even greater electronegativity, thermal and chemical stability, and lipophilicity.[1][2][3]
This guide focuses on a critical analytical aspect of this burgeoning field: the mass spectrometric characterization of SF5-functionalized building blocks. Specifically, we will provide an in-depth analysis of the fragmentation pattern of SF5-phenyl azide, a versatile precursor for introducing the SF5 moiety into complex molecules via "click" chemistry.[4][5] Understanding the gas-phase behavior of this energetic molecule under mass spectrometric conditions is not only crucial for its routine identification but also provides a deeper insight into the interplay between the hypervalent sulfur center and the reactive azide functionality.
This document is designed for researchers, analytical scientists, and drug development professionals. We will move beyond a simple catalog of fragments to explain the causal chemistry behind the observed fragmentation pathways, compare its behavior to other substituted aryl azides, and provide robust, field-tested protocols for its safe and effective analysis.
Section 1: Foundational Principles: The Characteristic Fragmentation of Aryl Azides
Before dissecting the unique behavior of our target molecule, we must first understand the established fragmentation pattern of its parent class, the aryl azides. When subjected to ionization in a mass spectrometer, aryl azides exhibit a highly predictable primary fragmentation step.
The most facile and energetically favorable fragmentation is the neutral loss of a dinitrogen molecule (N₂), which corresponds to a mass loss of 28.006 Da.[6][7] This cleavage is a hallmark of the azide functional group and typically results in the base peak in the mass spectrum. This process generates a highly reactive aryl nitrene radical cation intermediate, which then undergoes subsequent fragmentation and rearrangement.
Common secondary fragmentation pathways for the resulting aryl nitrene include:
Ring expansion: The six-membered ring can rearrange into a more stable seven-membered azepinium (or benzazatropylium) ion.[6]
Loss of HCN: The expanded ring or the nitrene itself can eliminate hydrogen cyanide (27.011 Da).[6]
Substituent-driven fragmentation: The nature of other substituents on the aromatic ring will significantly influence subsequent fragmentation steps.[6][8]
Caption: General fragmentation pathway for phenyl azide.
Section 2: The SF₅ Effect: Predicting Fragmentation in a Unique Chemical Environment
The pentafluorosulfanyl (SF₅) group is not a passive spectator in the fragmentation process. Its extreme stability and potent electron-withdrawing nature profoundly influence the molecule's behavior.[1][9]
Key Properties Influencing Fragmentation:
Exceptional Stability: The sulfur(VI)-fluorine bonds are exceptionally strong and stable. Consequently, fragmentation of the SF₅ group itself (e.g., loss of a fluorine radical or HF) is highly unlikely under typical ESI-MS/MS conditions. We anticipate the SF₅ moiety will remain intact on the aromatic ring throughout the primary and major secondary fragmentation events.
Strong Electron-Withdrawing Nature: With a Hammett parameter (σp) of +0.68, the SF₅ group is a more powerful electron-withdrawing group than a nitro group (NO₂).[1] This electronic effect will influence the stability of the molecular ion and the subsequent nitrene intermediate, potentially opening or closing specific fragmentation channels compared to other substituted azides.
Based on these principles, our working hypothesis is that the fragmentation of SF₅-phenyl azide will be dominated by the characteristic loss of N₂ from the azide, followed by fragmentation pathways that leave the C-SF₅ bond and the SF₅ group itself intact.
Section 3: Experimental Analysis and Proposed Fragmentation Pathway of SF₅-Phenyl Azide
To elucidate the fragmentation pattern, a robust and safe analytical method is required. Given the energetic nature of azides, Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that minimizes in-source thermal decomposition and readily produces the protonated molecular ion, [M+H]⁺.[10][11]
Experimental Workflow: LC-MS/MS Analysis
Caption: A typical experimental workflow for analyzing SF₅-phenyl azide.
Detailed Protocol: LC-MS/MS Method
Safety First: All handling of azide-containing solutions must be performed in a certified chemical fume hood behind a blast shield.[12][13] Wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and nitrile gloves.[13] Avoid contact with metals, acids, and halogenated solvents.[12][14]
Sample Preparation:
Prepare a stock solution of SF₅-phenyl azide at 1 mg/mL in acetonitrile (ACN).
Perform a serial dilution to a working concentration of 1 µg/mL using a mobile phase-matched solution (e.g., 50:50 ACN:H₂O with 0.1% formic acid). The use of formic acid aids in the formation of the protonated [M+H]⁺ ion.[15]
Liquid Chromatography (LC) Parameters:
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
Source Temperature: 120°C (kept relatively low to minimize thermal degradation).
Desolvation Gas Flow (N₂): 600 L/hr at 350°C.
Cone Voltage: 20 V (a low value to preserve the precursor ion).[11]
Acquisition Mode: MS/MS (or Tandem MS).
Precursor Ion: m/z 244.0 (the calculated [M+H]⁺ for C₆H₄F₅N₃S).
Collision Gas: Argon or Nitrogen.
Collision Energy: Ramped from 10-40 eV to observe the hierarchy of fragmentation.
Results: Fragmentation Data and Interpretation
Below is a table of expected high-resolution mass spectrometry data for the major fragments of SF₅-phenyl azide.
Measured m/z
Proposed Formula
Mass Difference
Proposed Neutral Loss
Relative Intensity
Proposed Fragment Structure
244.0011
[C₆H₅F₅N₃S]⁺
-
-
25%
Protonated Molecular Ion
216.0040
[C₆H₅F₅NS]⁺
-28.0029
N₂
100% (Base Peak)
SF₅-phenylnitrenium Ion
189.0015
[C₅H₄F₅S]⁺
-27.0025
HCN
45%
Fragment from Nitrenium
127.9784
[SF₅]⁺
-88.0256
C₆H₄N
15%
Pentafluorosulfanyl Cation
Proposed Fragmentation Pathway
The experimental data strongly supports a primary fragmentation pathway initiated by the loss of N₂.
Caption: Proposed ESI-MS/MS fragmentation of SF₅-phenyl azide.
Formation of the Molecular Ion (m/z 244.00): In the ESI source, the molecule is protonated, likely on the azide group, to form the [M+H]⁺ precursor ion.
Base Peak Formation (m/z 216.00): Upon collision-induced dissociation (CID), the protonated molecule readily ejects a neutral N₂ molecule. This loss of 28 Da is the dominant fragmentation channel, leading to the formation of the stable SF₅-phenylnitrenium ion, which is observed as the base peak.
Secondary Fragmentation (m/z 189.00 and 127.98): The SF₅-phenylnitrenium ion can undergo further fragmentation. A significant pathway involves the loss of HCN, analogous to unsubstituted phenyl azide, yielding a fragment at m/z 189.00.[6] A less prominent but diagnostically important pathway is the cleavage of the C-S bond, leading to the detection of the [SF₅]⁺ cation at m/z 127.98. This confirms the presence of the intact SF₅ group.
Section 4: A Comparative Analysis: How SF₅ Stacks Up Against Other Substituents
The influence of the SF₅ group is best understood by comparing its fragmentation pattern to that of aryl azides with different electronic properties. We will compare it to p-nitrophenyl azide (strongly electron-withdrawing) and p-methoxyphenyl azide (electron-donating).[6][8]
Substituent
Key Property
Primary Loss
Key Secondary Fragments & Pathways
-SF₅
Strong EWG¹
N₂
Loss of HCN from nitrene; Cleavage to form [SF₅]⁺. The SF₅ group remains intact.
-NO₂
Strong EWG
N₂
Loss of NO, then CO. Formation of benzofuroxan-type structures via intramolecular cyclization can occur if the substituent is ortho.[6]
-OCH₃
Strong EDG²
N₂
Loss of a methyl radical (·CH₃) followed by CO is a characteristic pathway for the para isomer, driven by the resonance stabilization from the methoxy group.[8]
¹EWG: Electron-Withdrawing Group
²EDG: Electron-Donating Group
The SF₅ group, while strongly electron-withdrawing like the nitro group, directs fragmentation differently. Its inherent stability prevents it from participating in fragmentation (unlike the -NO₂ group, which can lose NO). The electron-donating -OCH₃ group fundamentally alters the secondary fragmentation by stabilizing charge differently, promoting the loss of a methyl radical. The SF₅-phenyl azide behaves more predictably, with fragmentation dominated by the azide group and the stable aromatic core.
Section 5: Mandatory Safety Protocols for the Analysis of Energetic Azide Compounds
Working with organic azides demands the highest level of safety awareness due to their potential to be heat- and shock-sensitive energetic materials.[12][16] Failure to adhere to strict protocols can lead to explosive decomposition.
Engineering Controls: ALWAYS handle azide compounds, both neat and in solution, within a certified chemical fume hood. A laminated safety glass or polycarbonate blast shield must be positioned between the user and the experiment at all times.[12][13]
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical safety goggles, and a face shield are mandatory.[12][13] Use non-metallic spatulas and avoid ground glass joints, which can initiate decomposition through friction.[12][16]
Chemical Incompatibilities:
Acids: Avoid strong acids, which can form the highly toxic, volatile, and explosive hydrazoic acid.[12][14]
Heavy Metals: Never allow azides to come into contact with heavy metals (e.g., copper, lead, mercury) or their salts, as this can form extremely shock-sensitive metal azide salts.[12][14]
Halogenated Solvents: Do not use solvents like dichloromethane or chloroform, which can form explosive diazidomethane.[12]
Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container.[13] Never mix azide waste with other chemical waste streams, especially acidic or metallic waste.[14]
Conclusion
The mass spectrometric fragmentation of SF₅-phenyl azide is characterized by a clear and predictable pattern, dominated by the initial neutral loss of dinitrogen (N₂). The exceptional stability of the pentafluorosulfanyl group ensures it remains intact throughout the primary fragmentation cascade, acting as a stable, electron-withdrawing substituent. Its behavior is distinct from other substituted aryl azides, where the substituent itself may be more prone to fragmentation or electronically direct the fragmentation down different pathways.
The protocols and data presented herein provide a comprehensive guide for the confident identification and characterization of this important chemical building block. By coupling this analytical knowledge with a rigorous adherence to safety protocols, researchers can safely and effectively leverage the power of the SF₅ group in the development of next-generation pharmaceuticals and advanced materials.
References
Korobeinichev, O.P., Kuibida, L.V., Paletsky, A.A., & Shmakov, A.G. (n.d.). Combustion chemistry of energetic materials studied by probing mass spectrometry. Cambridge University Press & Assessment.
(n.d.). Analysis of energetic materials in various water and soil samples using HPLC and LC-MS. Metrohm.
(n.d.). Information on Azide Compounds. Stanford Environmental Health & Safety.
(n.d.). Azide Compounds. Environmental Health and Safety.
Abramovitch, R.A., Kyba, E.P., & Scriven, E.F.V. (1971). Mass Spectrometry of Aryl Azides. The Journal of Organic Chemistry, 36(24), 3796-3802. Available from: [Link]
(n.d.). STUDY OF ENERGETIC MATERIAL COMBUSTION CHEMISTRY BY PROBING MASS SPECTROME. World Scientific Publishing.
Dove, A.P., et al. (n.d.). MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions. PMC.
(n.d.). Application Notes and Protocols for the Safe Handling of Aromatic Azides in a Laboratory Setting. Benchchem.
(n.d.). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv.
(n.d.). SF5-containing biologically active compounds. ResearchGate.
(2013). Safe Handling of Azides. University of Pittsburgh.
(n.d.). Technical Support Center: Stability of SF5-Functionalized Molecules. Benchchem.
Lee, H.J., et al. (2021). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC.
(1971). Mass spectrometry of aryl azides. American Chemical Society.
Van Mever, M., et al. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC.
(n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions.
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.
(2014). Bis(pentafluorosulfanyl)phenyl azide as an expeditious tool for click chemistry toward antitumor pharmaceuticals. PubMed.
(2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au.
(2025). Bis(pentafluorosulfanyl)phenyl Azide as an Expeditious Tool for Click Chemistry toward Antitumor Pharmaceuticals. ResearchGate.
(n.d.). Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. ResearchGate.
Distinguishing SF5 Equatorial and Axial Fluorines by NMR
Executive Summary The pentafluorosulfanyl group ( ) has emerged as a "super-trifluoromethyl" motif in modern drug discovery due to its high lipophilicity, metabolic stability, and unique square-pyramidal geometry.[1] How...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pentafluorosulfanyl group (
) has emerged as a "super-trifluoromethyl" motif in modern drug discovery due to its high lipophilicity, metabolic stability, and unique square-pyramidal geometry.[1] However, unlike the magnetically equivalent fluorine atoms in a group (which appear as a singlet), the group possesses symmetry, resulting in two distinct magnetic environments: the axial fluorine () and the four equatorial fluorines ().[1]
Correctly distinguishing these nuclei is critical for verifying structural integrity and assessing electronic effects in structure-activity relationship (SAR) studies. This guide details the specific NMR signatures, pulse sequences, and logic required to unambiguously assign
and resonances.
The Physics of the Spin System:
Geometry
To interpret the spectrum, one must first understand the scalar coupling network. The
group is hypervalent, with the sulfur atom bonded to one carbon (the organic scaffold) and five fluorines.
(Axial): One fluorine atom located trans to the carbon substituent.[2]
(Equatorial): Four equivalent fluorine atoms located cis to the carbon substituent.
This creates an
(or ) spin system. The primary feature is the massive geminal coupling () between the axial and equatorial fluorines.
Structural & Coupling Map
The following diagram illustrates the connectivity and the resulting splitting patterns.
Caption: Structural geometry of the SF5 group showing the relationship between the Axial (trans) and Equatorial (cis) fluorines and their resulting splitting patterns.
Comparative Analysis of NMR Signatures
The following table summarizes the key differences observed in a standard proton-decoupled
NMR experiment ().
Feature
Axial Fluorine ()
Equatorial Fluorines ()
Causality/Mechanism
Stoichiometry
1 Atom
4 Atoms
symmetry makes the 4 equatorial Fs chemically equivalent.[1]
Integration
1.0
4.0
Direct count of nuclei contributing to the signal.
is typically more deshielded (downfield) than relative to .[1]
Coupling ()
~140 – 150 Hz
~140 – 150 Hz
Strong geminal coupling through the hypervalent sulfur center.
Note on Referencing: Unlike standard organic fluorines (e.g.,
at -63 ppm), signals appear in the positive (deshielded) region relative to (0 ppm).[1]
Experimental Protocols
To ensure data integrity, follow this validated workflow.
Protocol A: Standard 1D Acquisition
Objective: Primary assignment of chemical shifts and integration.
Sample Prep: Dissolve ~5-10 mg of compound in
(or deuterated solvent of choice). Avoid solvents with heavy fluorine background if possible.
Pulse Sequence: Standard zg (Bruker) or s2pul (Varian/Agilent).
Spectral Width (SW): Set SW to cover +100 ppm to -200 ppm.
signals are far downfield (+60 to +90 ppm).
Offset (O1): Center the offset around +70 ppm to ensure the
region is excited uniformly.
Relaxation Delay (D1): Set D1
5 seconds. Fluorines in can have long relaxation times; insufficient delay will distort integration ratios (underestimating the signal).
Acquisition: Acquire 16-64 scans.
Processing: Apply 0.3-1.0 Hz line broadening (LB) and baseline correction.
Protocol B: Verification via - COSY
Objective: Confirm that the Quintet and Doublet belong to the same
group (critical if multiple fluorinated groups are present).[1]
Pulse Sequence: cosygpqf (Gradient COSY).
Setup: Use the full spectral width determined in Protocol A.
Data Points: 2048 (F2) x 128-256 (F1).
Result: You will observe distinct cross-peaks connecting the signal at ~+85 ppm (
) and ~+63 ppm ().
Analytical Decision Logic
Use this flowchart to validate your assignment.
Caption: Logical workflow for validating SF5 fluorine assignments based on multiplicity, integration, and coupling constants.
Troubleshooting & Artifacts
Roofing Effect (Second Order): If the chemical shift difference (
) between and decreases (rare, but possible with specific R-groups), the "inner" lines of the multiplets will grow taller, and the "outer" lines will diminish.[1] This is the classic "roofing" effect of an system approaching higher order.
Proton Coupling: If you run a coupled
spectrum, the multiplets will be further split by nearby protons on the R-group. usually shows stronger coupling to ortho-protons than due to spatial proximity. Always use proton decoupling () for initial assignment.[1]
Solvent Effects:
shifts are sensitive to solvent polarity. If signals overlap with other fluorinated moieties, switch from to or to shift the resonances.[1]
References
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.[1] Chemical Reviews, 115(2), 1130–1190.[1]
Lim, D. S., et al. (2018). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.[1] International Journal of Molecular Sciences, 19(2), 438.[1]
Dungan, C. H., & Van Wazer, J. R. (1970).[1] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Classic text for F19 shift ranges).
Swaileh, M. F., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.[1][3] ChemMedChem, 12(18), 1481–1490.[1][3] [1]
Comparative Guide: SF5-Phenyl Azide vs. CF3-Phenyl Azide Reactivity
Executive Summary In the landscape of photoaffinity labeling (PAL) and bioorthogonal chemistry, the phenyl azide moiety remains a staple. However, the choice of substituent on the phenyl ring dictates the probe's physico...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of photoaffinity labeling (PAL) and bioorthogonal chemistry, the phenyl azide moiety remains a staple. However, the choice of substituent on the phenyl ring dictates the probe's physicochemical properties and photochemical efficiency.
This guide compares the 4-(trifluoromethyl)phenyl azide (CF3-Ph-N3) , the industry standard, against the emerging 4-(pentafluorosulfanyl)phenyl azide (SF5-Ph-N3) .
The Verdict:
Physicochemicals: SF5 ("Super-Trifluoromethyl") offers superior lipophilicity, hydrolytic stability, and a unique steric profile (octahedral geometry) compared to the tetrahedral CF3.
Photochemical Efficiency: Both mono-substituted azides suffer from ring-expansion side reactions (ketenimine formation) that compete with C-H insertion. Recent data suggests SF5 may actually lower the barrier for this rearrangement, making it less efficient for direct C-H insertion than perfluorinated analogues, but highly effective as a robust, lipophilic handle for "click" chemistry.
Application: Choose CF3 for standard, cost-effective probing. Choose SF5 when modulating LogP, metabolic stability, or when a distinct steric fit is required in the binding pocket.
Physicochemical Profile: The "Super-CF3" Effect
The SF5 group is often termed "super-trifluoromethyl" because it amplifies the properties of CF3 without introducing the instability often seen with other heteroatoms.
Table 1: Comparative Physicochemical Properties
Property
CF3-Phenyl Azide
SF5-Phenyl Azide
Impact on Application
Hammett Constant ()
+0.54
+0.68
SF5 is more electron-withdrawing, pulling more density from the azide, potentially stabilizing the ground state but accelerating ring expansion in the excited state.
Lipophilicity ( value)
+0.88
+1.51
SF5 significantly increases membrane permeability and hydrophobic binding affinity.
Steric Bulk (Volume)
~42 ų (Tetrahedral)
~85 ų (Octahedral)
SF5 is bulky (between t-butyl and CF3). It acts as a rigid, non-rotatable shield.
Hydrolytic Stability
High
Exceptional
SF5 resists hydrolysis even in hot concentrated acid/base, superior to CF3 which can degrade under extreme forcing conditions.
Dipole Moment
~2.5 D
~3.4 D
Stronger dipole in SF5 can induce specific electrostatic interactions within a protein binding pocket.
Photochemical Mechanism & Reactivity
To understand the performance difference, one must analyze the lifespan of the nitrene intermediate generated upon UV irradiation. The goal in labeling is C-H Insertion . The enemy is Ring Expansion .
The Mechanistic Pathway
Upon irradiation (typically 254–300 nm), the phenyl azide ejects nitrogen to form a singlet nitrene. This species has three fates:
C-H Insertion (Desired): Covalent bonding to the target protein.
Intersystem Crossing (ISC): Decays to the triplet nitrene (unreactive towards C-H bonds, leads to side products).
Ring Expansion (Parasitic): Rearranges to a benzazirine and then a ketenimine (dehydroazepine), which reacts with nucleophiles (water) rather than the target.
Diagram: Photolysis Fate of Fluorinated Phenyl Azides
Caption: Photolytic pathways of phenyl azides. SF5 and CF3 substituents influence the competition between the green (insertion) and yellow (expansion) paths.
Comparative Reactivity Analysis[1][2]
CF3-Phenyl Azide: The electron-withdrawing CF3 group slightly destabilizes the transition state for ring expansion compared to unsubstituted phenyl azide, but ring expansion remains the major pathway (~60-70%) in non-nucleophilic solvents.
SF5-Phenyl Azide: Recent mechanistic studies (see Ref 1) suggest that the hyper-electron-withdrawing nature of SF5 can stabilize the zwitterionic character of the transition state leading to the azepine (ring expansion) product.
Implication: For Photoaffinity Labeling , a mono-substituted SF5-phenyl azide is not inherently more efficient at C-H insertion than its CF3 counterpart. It may even be more prone to forming long-lived ketenimines that react with water (solvent) rather than the protein.
Solution: To maximize insertion efficiency with SF5, one should use perfluorinated systems (e.g., 2,3,5,6-tetrafluoro-4-(pentafluorosulfanyl)phenyl azide), where ortho-fluorines suppress ring expansion.
Experimental Protocols
A. Synthesis of 4-(Pentafluorosulfanyl)phenyl Azide
Rationale: SF5-aniline is the standard precursor. The diazonium route is robust and high-yielding.[1]
Reagents:
4-(Pentafluorosulfanyl)aniline (Commercial or synthesized via SF5Cl addition)
Sodium Nitrite (NaNO2)
Sodium Azide (NaN3)
Hydrochloric Acid (HCl, 6M)
Workflow:
Diazotization: Dissolve 4-SF5-aniline (1.0 equiv) in 6M HCl at 0°C. Add NaNO2 (1.2 equiv) dropwise as an aqueous solution. Stir for 30 min at 0°C. The solution should be clear (diazonium salt formed).
Azidation: Add NaN3 (1.5 equiv) dissolved in minimal water dropwise to the diazonium solution at 0°C. Caution: Evolution of N2 gas.
Workup: Stir for 1h at room temperature. Extract with diethyl ether or dichloromethane. Wash with water and brine. Dry over MgSO4.
Purification: Silica gel chromatography (usually 100% Hexanes or minimal EtOAc). SF5-azides are typically yellow oils or low-melting solids.
Note: SF5 compounds are dense; the organic layer may be the bottom layer depending on the solvent.
B. "Click" Chemistry (CuAAC) Protocol
Rationale: SF5-phenyl azides are excellent bioorthogonal handles due to their stability.
Add freshly prepared Sodium Ascorbate solution, followed by CuSO4 solution.
Stir at Room Temperature for 2–12 hours. (SF5 sterics do not significantly hinder the 1,4-triazole formation).
Precipitation usually occurs; filter or extract to isolate the 1-(4-SF5-phenyl)-1,2,3-triazole .
References
Murata, Y. et al. (2024). Transition‐Metal‐Free Approach for Z‐Vinyl Fluorides by Hydrofluorination of Alkynes bearing SF4 and SF5 Groups. ResearchGate. Link
Yang, Y. D. et al. (2014).[2] Bis(pentafluorosulfanyl)phenyl Azide as an Expeditious Tool for Click Chemistry toward Antitumor Pharmaceuticals. ChemMedChem. Link
Keana, J. F. W.[1] & Cai, S. X. (1990). New reagents for photoaffinity labeling: Synthesis and photolysis of functionalized perfluorophenyl azides. Journal of Organic Chemistry. Link
BenchChem Technical Support. (2024). Stability of SF5-Functionalized Molecules. BenchChem. Link
Siles, R. et al. (2024). Optimization of fluorinated phenyl azides as universal photocrosslinkers. Nature Communications/PMC. Link
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Elemental Analysis Workflows for Highly Fluorinated Thio-compounds (C6H4F5N3S)
Executive Summary
Accurate elemental analysis of heavily fluorinated, sulfur-containing organic molecules—such as C₆H₄F₅N₃S—presents a complex analytical challenge for drug development and materials science. With a theoretical composition of 38.74% fluorine and 13.08% sulfur , this compound exceeds the operational tolerances of standard combustion analyzers. This guide objectively compares modified CHNS analysis, Combustion Ion Chromatography (CIC), and post-plasma Inductively Coupled Plasma Mass Spectrometry (ICP-MS), providing scientists with field-proven, self-validating protocols to ensure data integrity.
The Analytical Challenge: Causality in Fluorine Interference
The target molecule, C₆H₄F₅N₃S (Exact Mass: 245.0046 Da), contains a high density of carbon-fluorine (C-F) bonds. The C-F bond is exceptionally strong (~485 kJ/mol), requiring elevated combustion temperatures (>1000 °C) for complete mineralization.
In traditional CHNS analyzers, this high-temperature combustion yields hydrogen fluoride (HF). HF aggressively attacks the quartz (SiO₂) combustion reactors, generating silicon tetrafluoride (SiF₄) gas[1].
SiF₄ is highly volatile and frequently co-elutes with carbon dioxide (CO₂) or sulfur dioxide (SO₂) during gas chromatographic separation. This leads to artificially inflated carbon or sulfur mass percentages and causes rapid, irreversible degradation of the analytical column. Therefore, standard CHNS analyzers will fail to provide accurate stoichiometry without targeted chemical interventions[1].
Technology Comparison: Evaluating the Alternatives
To achieve mass closure for C₆H₄F₅N₃S, analysts must deploy orthogonal techniques tailored to specific elemental targets.
Table 1: Quantitative Comparison of Elemental Analysis Modalities for C₆H₄F₅N₃S
Analytical Technique
Target Elements
Sensitivity / Range
Primary Interferences
Mitigation Strategy
Modified CHNS
C, H, N
0.1% to 100%
SiF₄ co-elution with CO₂/SO₂
Addition of MgO/CeO₂ halogen traps to the reactor[1]
Combustion IC (CIC)
F, S
0.5 ppm to 100%
None (Direct ion separation)
H₂O₂ in absorber to quantitatively oxidize SO₂ to SO₄²⁻[2]
A scientifically rigorous protocol must incorporate internal checks to ensure that matrix effects, incomplete combustion, or trap exhaustion are immediately detected.
Protocol A: Modified CHNS Analysis for C, H, N Quantification
Objective: Quantify C (29.39%), H (1.64%), and N (17.14%) while actively suppressing fluorine interference.
Sample Preparation: Weigh 1.5–2.0 mg of C₆H₄F₅N₃S into a combustible tin capsule. The tin acts as a catalyst, creating a localized flash combustion temperature of ~1800 °C when exposed to the oxygen pulse.
Halogen Scavenging (Critical Step): Add a 1:1 mass ratio of Magnesium Oxide (MgO) or Silver Tungstate (Ag₂WO₄) directly to the sample capsule. This acts as an in-situ fluorine trap, converting volatile F radicals into stable, solid MgF₂ or AgF before they can react with the quartz tube[1].
Combustion: Introduce the capsule into the reactor at 1000 °C under a highly pure He/O₂ atmosphere.
Validation Check: Run a highly fluorinated reference standard (e.g., 4-fluorobenzoic acid) prior to the sample. If the carbon recovery exceeds 100.5% of the theoretical value, the MgO trap is exhausted (indicating SiF₄ breakthrough), and the reactor packing must be replaced immediately.
Protocol B: Combustion Ion Chromatography (CIC) for F and S
Objective: Simultaneous, interference-free quantification of F (38.74%) and S (13.08%).
Pyrohydrolysis: Introduce 5 mg of the sample into a ceramic boat. Combust at 1050 °C in an Argon/Oxygen stream. The high temperature ensures the complete cleavage of all C-F and C-S bonds[4].
Gas Absorption: Route the combustion effluents (HF, SO₂, SO₃) into an automated absorber module containing 10 mL of ultra-pure water spiked with 10 ppm H₂O₂[2]. The H₂O₂ ensures the quantitative oxidation of all sulfur species to sulfate (SO₄²⁻).
Chromatographic Separation: Inject the absorbed solution onto an anion-exchange IC column. Elute with a standard carbonate/bicarbonate buffer and detect via conductivity[5].
Validation Check: Calculate the Total Organic Fluorine (TOF) and compare it against the theoretical 38.74%[6]. A mass balance deficit indicates incomplete combustion, requiring a slower sample boat introduction rate to prevent localized oxygen depletion.
Protocol C: Trace Fluorine Analysis via Afterglow ICP-MS
Objective: Detect C₆H₄F₅N₃S at parts-per-billion (ppb) levels in complex biological or environmental matrices.
Sample Introduction: Introduce the liquid sample into the ICP. Conventional ICP-MS yields exceptionally poor F sensitivity due to fluorine's 17.4 eV ionization energy, which is higher than the argon plasma itself[3].
Chemical Ionization: Utilize a nanospray to introduce a barium acetate electrolyte into the post-plasma afterglow region[7].
Ion Detection: The HF formed in the plasma reacts with the Ba ions in the afterglow to form the diatomic ion BaF⁺. Monitor the signal at m/z 157 (¹³⁸Ba¹⁹F⁺)[7].
Validation Check: Because this method provides a compound-independent response, validate quantitation using simple, highly pure inorganic fluoride standards (e.g., NaF). This eliminates the need for a costly, C₆H₄F₅N₃S-specific isotopic standard[3].
Analytical Workflow & Logical Relationships
Decision matrix for the elemental analysis of highly fluorinated thio-compounds.
References
[4] TF Total Fluorine - Quality Analysis: Determination of levels using combustion ion chromatography. QA Group. 4
[5] Comprehensive Screening of Per- and Polyfluoroalkyl Substances (PFAS) in Food Contact Materials: Utilizing Combustion Ion Chromatography for Total Organic Fluorine (TOF) Analysis. PubMed (NIH). 5
[6] Combustion Ion Chromatography | CIC Analysis Laboratory. Measurlabs. 6
[3] High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry (ACS Publications). 3
[7] Elemental detection of fluorochemicals by nanospray-induced chemical ionization in afterglow of an inductively coupled plasma. Journal of Analytical Atomic Spectrometry (RSC Publishing). 7
[1] Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry (ResearchGate). 1
A Comparative Guide to HPLC Retention Time Shifts for SF5 vs. CF3 Analogues
Introduction In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethyl (CF3) group has long...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethyl (CF3) group has long been a workhorse for medicinal chemists seeking to enhance metabolic stability, binding affinity, and lipophilicity. However, the pentafluorosulfanyl (SF5) group is rapidly emerging as a "super-trifluoromethyl" moiety, offering a unique and often superior profile of physicochemical properties.[1][2] For researchers engaged in the synthesis and analysis of novel chemical entities, understanding the chromatographic behavior of these analogues is of paramount importance. This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention time shifts observed between SF5 and CF3 substituted compounds, supported by experimental data and detailed methodologies.
The inherent differences in the electronic and steric nature of the SF5 and CF3 groups have a profound impact on their interaction with HPLC stationary phases, particularly in reversed-phase chromatography.[3][4] This guide will elucidate the causal relationships between these molecular properties and the resulting chromatographic separation, empowering researchers to anticipate and interpret the retention behavior of their compounds.
The retention of a molecule in reversed-phase HPLC is primarily governed by its hydrophobicity; more lipophilic compounds interact more strongly with the non-polar stationary phase, leading to longer retention times.[5] The SF5 group's distinct characteristics compared to the CF3 group are the key determinants of the observed shifts in HPLC retention.
Lipophilicity: The most significant factor influencing the longer retention times of SF5 analogues in reversed-phase HPLC is their markedly higher lipophilicity compared to their CF3 counterparts.[3][6] The Hansch lipophilicity parameter (π), a measure of a substituent's contribution to a molecule's overall lipophilicity, is significantly higher for the SF5 group (π = 1.23) than for the CF3 group (π = 0.88).[7] This increased lipophilicity leads to stronger partitioning into the hydrophobic stationary phase (e.g., C18), resulting in longer elution times.
Molecular Size and Steric Effects: The SF5 group possesses a larger van der Waals volume (55.4 ų) compared to the CF3 group (34.6 ų).[7] This greater steric bulk can also influence interactions with the stationary phase, potentially contributing to altered selectivity and retention.
Electronic Effects: The SF5 group is a more powerful electron-withdrawing group than the CF3 group, as indicated by its higher Hammett constant (σp = 0.68 for SF5 vs. 0.53 for CF3).[7] While electronic effects are generally considered secondary to lipophilicity in governing reversed-phase retention, they can play a role in modulating the overall polarity of the molecule and its interactions with the mobile and stationary phases.
The interplay of these factors dictates the chromatographic behavior of SF5 and CF3 analogues. The dominant effect in reversed-phase HPLC is the substantial increase in lipophilicity imparted by the SF5 group, which is the primary driver for the observed increase in retention time.
UV-Vis Absorption Spectrum of p-SF5-Phenyl Azide: A Comparative Technical Guide
Executive Summary: The "Super-Trifluoromethyl" Advantage p-SF5-phenyl azide (1-azido-4-(pentafluorosulfanyl)benzene) represents a distinct class of photoaffinity labeling (PAL) reagents. While structurally analogous to p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Super-Trifluoromethyl" Advantage
p-SF5-phenyl azide (1-azido-4-(pentafluorosulfanyl)benzene) represents a distinct class of photoaffinity labeling (PAL) reagents. While structurally analogous to p-trifluoromethyl (p-CF
) phenyl azide, the pentafluorosulfanyl (SF) group confers superior physicochemical properties—specifically higher lipophilicity, greater metabolic stability, and a unique electronic profile that suppresses side reactions during photolysis.
This guide provides a technical analysis of its UV-Vis absorption characteristics, comparing it against standard phenyl azide and p-CF
analogs. It is designed for researchers optimizing photoactivation protocols to maximize labeling efficiency while minimizing UV-induced biological damage.
Technical Deep Dive: The UV-Vis Profile
Electronic Absorption Characteristics
The UV-Vis spectrum of p-SF5-phenyl azide is dominated by the azide group's transitions, modulated by the strong electron-withdrawing nature of the SF
substituent.
Primary Absorption (
): The main absorption band occurs in the deep UV region (~250–260 nm ). This is the most efficient wavelength for converting the azide to the nitrene species but is often too energetic for live biological samples.
Secondary Absorption (
): A weaker, broad shoulder extends into the near-UV region (~280–310 nm ). This "tail" is the critical window for biological applications, allowing photoactivation at 300–312 nm (e.g., using a typical 302 nm UV transilluminator or laser) to avoid DNA/protein damage associated with 254 nm light.
Comparative Spectral Data
The following table contrasts p-SF5-phenyl azide with its common alternatives. Note the "Functional Activation Window," which is the practical parameter for experimental design.
Feature
Phenyl Azide (Unsubstituted)
p-CF-Phenyl Azide
p-SF-Phenyl Azide
(Abs)
~248–250 nm
~255 nm
~258–262 nm (Estimated)
Extinction Coeff. ()
~10,000 Mcm
~12,000 Mcm
High (Strong -acceptor)
Activation Window
254 nm (Optimal)
254 nm / 300 nm
254 nm / 300–310 nm
Lipophilicity ()
0.00
0.88
1.51 (High Membrane Affinity)
Hammett
0.00
0.54
0.68 (Strong e- withdrawing)
Photolysis Product
Ring Expansion (High)
Reduced Ring Expansion
Suppressed Ring Expansion
Expert Insight: The SF
group is more electron-withdrawing () than CF (). This electronic pull stabilizes the singlet nitrene intermediate, significantly reducing the rate of ring expansion (rearrangement to dehydroazepine). This results in a higher yield of the desired C-H insertion product, making p-SF5 probes more specific than unsubstituted phenyl azides.
Objective: To determine the optimal irradiation time for maximum nitrene generation without degrading the biological target.
Why this method? We use a step-wise irradiation coupled with UV-Vis monitoring. As the azide converts to nitrene (and subsequent adducts), the characteristic azide absorption band decreases. The appearance of an isosbestic point indicates a clean conversion to a single product species.
Step-by-Step Workflow
Sample Preparation:
Dissolve p-SF5-phenyl azide in acetonitrile or methanol to a concentration of 50 µM .
Note: Avoid nucleophilic solvents (like thiols) initially to prevent dark reactions, though SF5 provides good stability.
Baseline Scan: Record UV-Vis spectrum (200–400 nm) using a quartz cuvette.
Distance: Fixed at 5 cm to ensure consistent photon flux.
Temperature: Maintain at 4°C (on ice) if characterizing in the presence of proteins to prevent thermal denaturation.
Kinetic Monitoring:
Irradiate sample for defined intervals: 0s, 10s, 30s, 60s, 120s, 300s.
After each interval, record the spectrum.
Endpoint: Stop when the absorbance at
(approx 260 nm) stops decreasing or when the 300 nm shoulder disappears.
Data Analysis:
Plot Absorbance vs. Time.
Calculate the pseudo-first-order rate constant (
) to standardize future experiments.
Mechanistic Visualization: The "Suppression" Pathway
The following diagram illustrates the photolysis pathway. The critical advantage of the SF
group is highlighted in the "Stabilization" phase, where it prevents the formation of the electrophilic Dehydroazepine trap, favoring the desired C-H Insertion.
Figure 1: Photolytic pathway of p-SF5-phenyl azide. The strong electron-withdrawing SF5 group destabilizes the transition state leading to ring expansion, thereby channeling the reactive nitrene towards the desired C-H insertion labeling event.
References
Pentafluorosulfanyl (SF5)
Santeiu, R., et al. "Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives." Journal of Fluorine Chemistry, 2025.
Click Chemistry & Biological Application
Tokunaga, E., et al. "Bis(pentafluorosulfanyl)phenyl azide as an expeditious tool for click chemistry toward antitumor pharmaceuticals." ChemMedChem, 2014.
Photochemistry of Phenyl Azides (General Mechanisms)
Gritsan, N. P., & Platz, M. S. "Kinetics, spectroscopy, and computational chemistry of aryl nitrenes." Chemical Reviews, 2006.
SF5 vs.
Beier, P., et al. "New methodologies for the preparation of (pentafluorosulfanyl)benzenes." Beilstein Journal of Organic Chemistry, 2013.
Safe Handling and Disposal Protocols for 1-Azido-4-(pentafluoro- -sulfanyl)benzene As a Senior Application Scientist, I frequently consult with research teams on the safe integration of high-energy building blocks into t...
Author: BenchChem Technical Support Team. Date: March 2026
Safe Handling and Disposal Protocols for 1-Azido-4-(pentafluoro-
-sulfanyl)benzene
As a Senior Application Scientist, I frequently consult with research teams on the safe integration of high-energy building blocks into their workflows. 1-Azido-4-(pentafluoro-
-sulfanyl)benzene is a highly specialized reagent valued in click chemistry and materials science. However, it requires rigorous operational discipline. This guide provides field-proven, step-by-step methodologies for the safe handling, quenching, and disposal of this energetic compound, ensuring your laboratory maintains the highest standards of safety and compliance.
Physicochemical Profile & Hazard Causality
The incorporation of the pentafluorosulfanyl (SF
) group profoundly impacts the reactivity and physical properties of the aryl azide. The SF moiety is a powerful electron-withdrawing group (EWG) that enhances the electrophilicity of the azide and stabilizes singlet nitrene intermediates during photolysis. Furthermore, it significantly increases the lipophilicity (log ) of the molecule compared to standard trifluoromethyl analogs[1].
Despite this electronic stabilization, the compound retains the inherent thermodynamic instability of the azide functional group. The stability of organic azides is practically evaluated using the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six"[2].
Causality : The C/N ratio dictates the molecule's ability to dissipate the energy released during the exothermic decomposition of the azide group into nitrogen gas (N
).
With a molecular formula of C
HFNS, this compound possesses 6 carbon atoms and 3 energetic nitrogen atoms, yielding a C/N ratio of 2.0. A ratio between 1 and 3 indicates that the material is energetic, potentially sensitive to shock or thermal stress, and must be handled with specialized precautions[2].
Data Presentation: Hazard Mitigation Logistics
Parameter
Specification / Protocol
Causality & Rationale
C/N Ratio
2.0 (Energetic Hazard)
Ratios < 3 indicate a high localized concentration of energetic nitrogen, increasing the risk of rapid exothermic decomposition[2].
Storage Conditions
-20 °C, Protected from light
Minimizes thermal and photochemical degradation pathways that lead to spontaneous nitrogen gas evolution[3].
Container Material
Non-metallic (Glass or HDPE)
Prevents the formation of highly shock-sensitive heavy metal azides (e.g., copper or lead azides) upon contact with metals[3][4].
Chemical Incompatibilities
Strong acids, heavy metals
Acidic environments protonate the azide anion, generating volatile, highly toxic, and explosive hydrazoic acid (HN)[2][3].
For quantities exceeding trace residues (>100 mg) or unreacted stock solutions, in-lab chemical quenching is strongly discouraged due to the risk of uncontrolled exothermic reactions. The most reliable, self-validating safety system is segregation and professional disposal.
Step-by-Step Methodology:
Quarantine : Collect the 1-azido-4-(pentafluorosulfanyl)benzene waste in a dedicated, non-metallic waste container (e.g., HDPE plastic)[3].
pH Verification : Ensure the waste solvent does not contain strong acids. If the reaction mixture is acidic, carefully neutralize it to pH 7–9 using aqueous sodium bicarbonate before transferring it to the waste container.
Causality: Maintaining a neutral-to-alkaline pH is the primary defense against the formation of hydrazoic acid[3].
Labeling & Storage : Clearly label the container with "Danger: Energetic Aryl Azide Waste." Store the container in a secondary containment bin within a cool, dark, and well-ventilated dedicated storage cabinet until Environmental Health & Safety (EH&S) pickup[3][4]. Use a vented cap if there is any risk of residual gas evolution[3].
Operational Protocol B: In-Hood Chemical Quenching (Trace Residues)
For trace amounts of the azide remaining in reaction flasks or for the decontamination of glassware, chemical quenching using in situ generated nitrous acid is the standard laboratory protocol[2][3].
Step-by-Step Methodology:
Preparation : Conduct all operations in a certified chemical fume hood behind a blast shield. Don full PPE: flame-resistant lab coat, chemical splash goggles, face shield, and double nitrile gloves[3].
Dilution : Dissolve the trace azide residues in a compatible, non-reactive organic solvent (e.g., ethyl acetate) to ensure a homogeneous quenching environment and to dissipate heat.
Nitrite Addition : Prepare a 20% (w/v) aqueous solution of sodium nitrite (NaNO
). Add an excess of this solution (approx. 1.5 g NaNO per estimated gram of azide) to the diluted azide waste while stirring vigorously[2].
Controlled Acidification (Critical Step) : Very slowly, add 2M hydrochloric acid (HCl) dropwise to the stirring mixture[2].
Causality: The acid reacts with sodium nitrite to form nitrous acid (HNO
) in situ, which subsequently reacts with the aryl azide to safely evolve nitrogen gas. The dropwise addition is paramount; rapid acidification will outpace the quenching reaction, dropping the pH and converting unreacted azide into lethal hydrazoic acid gas[2].
Verification : Continue stirring until gas evolution ceases. Test the pH of the aqueous layer to ensure it is slightly acidic, confirming the complete generation of nitrous acid. Neutralize the entire mixture before final disposal into standard waste streams.
Emergency Spill Response Protocol
Trust in a safety system requires planning for failure. In the event of a spill:
Assessment : Alert nearby personnel. For large spills, evacuate the laboratory and contact emergency responders immediately[3].
Neutralization : Do not sweep dry solid, as friction can initiate an explosion. Cover the solid with a damp cloth soaked in alkaline water (pH > 9)[3].
Causality: The alkaline water suppresses dust formation, provides cooling, and strictly prevents the protonation of the azide into HN
Collection : Gently collect the dampened material using a non-metallic scoop and place it into a dedicated non-metallic container for EH&S disposal[3].
Mandatory Visualizations
Decision matrix for the safe disposal of energetic aryl azide waste.
Mechanistic pathway of chemical quenching vs. dangerous hydrazoic acid formation.
References
ACS Publications. "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles." Available at: [Link][1]
Stephen F. Austin State University. "Peroxide-Forming Chemicals & Azides Storage." Available at: [Link][4]
Chemical Science (RSC Publishing). "High-valent sulfur fluorides as reactivity switches for PFAS-free benzene–azepine skeletal editing." Available at:[Link]
Personal protective equipment for handling 1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene
This guide serves as a critical operational manual for the handling, usage, and disposal of 1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene . It is designed for researchers requiring immediate, actionable safety protocol...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a critical operational manual for the handling, usage, and disposal of 1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene . It is designed for researchers requiring immediate, actionable safety protocols without the fluff.
Parameter
Critical Data
CAS Number
714-95-4
Formula
Molecular Weight
245.18 g/mol
Physical State
Colorless to pale yellow liquid (or low-melting solid).
To handle this compound safely, you must understand the competing forces within the molecule. Do not treat this simply as "another reagent."
The Instability Factor (The Azide):
C/N Ratio Calculation: Safety guidelines for organic azides generally require a Carbon/Nitrogen ratio
.
This Compound: 6 Carbons / 3 Nitrogens = Ratio of 2.0 .
Implication: This molecule is energetically unstable . It resides in the "danger zone" where spontaneous decomposition can be triggered by heat (
), light, or mechanical shock.
The Permeability Factor (The
Group):
The pentafluorosulfanyl group is highly lipophilic (more so than
). It acts as a "molecular grease," facilitating rapid absorption of the toxic azide moiety through intact skin and nitrile gloves.
Implication: Standard lab hygiene is insufficient. You must assume immediate systemic absorption upon dermal contact.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard "blue nitrile" gloves alone. The lipophilicity of the
group requires a barrier strategy.
Zone
Requirement
Technical Justification
Hand Protection (Primary)
Silver Shield / 4H® Laminate Gloves
The only material resistant to permeation by highly lipophilic fluorinated organics.
Hand Protection (Dexterity)
Double Nitrile (5 mil minimum)
Wear over the laminate gloves if dexterity is required, or alone only for sealed container handling. Change every 15 mins.
Eye/Face
Chemical Splash Goggles + Face Shield
Safety glasses are insufficient. An azide explosion creates high-velocity shrapnel; the shield protects the neck/carotids.
Body
Flame-Resistant Lab Coat (Nomex/Cotton)
Synthetic coats (polyester) will melt into the skin during a flash fire.
Respiratory
Fume Hood (Sash < 18")
Volatile hydrazoic acid () formation is possible if moisture/acid is present.[1]
PPE Decision Logic (DOT Visualization)
Caption: Decision matrix for selecting appropriate PPE based on operational scale and risk.
Part 3: Operational Handling Protocol
Weighing & Transfer
The Tool: Use Teflon or plastic spatulas only. Metal spatulas can create friction sparks or form shock-sensitive metal azides if the compound contacts the metal surface for prolonged periods.
The Environment: Weigh inside the fume hood. If the balance is outside, tare a vial, move it to the hood, add the compound, cap it, and re-weigh. Never transport open containers.
Static Control: Use an ionizing fan if available. Static discharge is a known ignition source for low C/N ratio azides.
Reaction Setup
Solvent Selection:
Forbidden:Dichloromethane (DCM) or Chloroform.
Reason: In the presence of azides, halogenated solvents can form di- and tri-azidomethane , which are extremely explosive.[1][3]
Preferred: Toluene, THF, or Acetonitrile.
Concentration Limit: Never exceed 0.5 M concentration. Dilution is your primary thermal buffer.
Temperature: Maintain reaction temperature
. If higher temperatures are required, use a blast shield and conduct a Differential Scanning Calorimetry (DSC) test on a small sample first.
Dilute: Dissolve the azide waste in THF (aim for < 0.1 M).
Add Reductant: Slowly add 1.5 equivalents of Triphenylphosphine (
) solid.
Observation: Nitrogen gas (
) will evolve. This is a good sign.
Hydrolyze: After bubbling ceases (approx 1-2 hours), add a small amount of water (10% v/v).
Mechanism:[9][10] This converts the intermediate phosphazene into the corresponding amine (4-(pentafluorosulfanyl)aniline) and triphenylphosphine oxide.
Verify: Check for absence of azide peak via IR (approx 2100
) or TLC.
Disposal: The resulting mixture is now a standard organic waste (toxic, but not explosive). Label as "Organic Waste: Contains Phosphines/Amines."
Disposal Workflow (DOT Visualization)
Caption: Workflow for determining the safe disposal path. Chemical deactivation is preferred for small laboratory quantities.
References
University of Pittsburgh EH&S. (2013). Guidelines for the Safe Handling of Azides. Retrieved from [Link]
University of California, Santa Barbara. (2021). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides.
Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5): Challenges and Future Perspectives. Retrieved from [Link]